Peposertib
Description
Structure
3D Structure
Properties
IUPAC Name |
(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXJLUYGFNTAL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)[C@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637542-33-6 | |
| Record name | Nedisertib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637542336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nedisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PEPOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN429E725A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Lynchpin of DNA Repair: A Technical Guide to DNA-PK in Non-Homologous End Joining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs), which can trigger chromosomal rearrangements, cell death, and carcinogenesis if not properly repaired. In mammalian cells, the primary pathway for repairing the majority of DSBs is Non-Homologous End Joining (NHEJ). This pathway, crucial throughout the cell cycle, directly ligates broken DNA ends. At the heart of the NHEJ machinery lies the DNA-dependent protein kinase (DNA-PK), a multi-component enzyme that acts as the master regulator and scaffold for the entire repair process. This technical guide provides an in-depth exploration of the core functions of DNA-PK in NHEJ, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate molecular choreography of this vital repair pathway.
The Core Mechanism: DNA-PK in Action
The NHEJ pathway can be broadly categorized into three main stages: break recognition, end processing, and ligation. DNA-PK is a pivotal player from the very outset, orchestrating the assembly of the repair complex and activating downstream enzymatic activities.
DNA-PK is a holoenzyme composed of two main components:
-
The Ku70/80 heterodimer : This ring-shaped complex is the first responder to a DSB. It exhibits a high affinity for DNA ends, threading onto the broken termini irrespective of their sequence or structure (blunt, overhanging, or hairpin).[1] The Ku heterodimer serves as a molecular scaffold, protecting the DNA ends from nucleolytic degradation and recruiting the catalytic subunit.[2]
-
The DNA-PK catalytic subunit (DNA-PKcs) : A large serine/threonine protein kinase of approximately 470 kDa, DNA-PKcs is recruited to the DSB by the DNA-bound Ku heterodimer.[3][4] The interaction with the Ku-DNA complex is essential for the activation of its kinase activity.[3]
Once assembled at the break site, the active DNA-PK holoenzyme forms a synaptic complex that holds the two DNA ends in close proximity.[2] This structure acts as a platform for the recruitment and regulation of other crucial NHEJ factors. The kinase activity of DNA-PKcs is indispensable; cells with a catalytically inactive form of the enzyme are deficient in DSB repair.[5]
Activated DNA-PKcs phosphorylates a host of downstream targets to coordinate the repair process. Key substrates include:
-
Itself (Autophosphorylation) : Autophosphorylation of DNA-PKcs is a critical regulatory step. It is thought to induce a conformational change that permits the access of end-processing enzymes and ultimately facilitates the dissociation of DNA-PKcs from the complex to allow the final ligation step to proceed.[6]
-
Artemis : This nuclease is activated by DNA-PKcs-mediated phosphorylation.[7] Activated Artemis is responsible for processing damaged or incompatible DNA ends, such as opening hairpin structures and trimming overhangs, to make them suitable for ligation.[7]
-
XRCC4-Like Factor (XLF) and other factors that help stabilize the ligation complex.
-
Ku70/80 : Phosphorylation of the Ku subunits also occurs, though its precise regulatory role is still under investigation.[8][9]
Following any necessary end processing by enzymes like Artemis and gap-filling by DNA polymerases (Pol μ and Pol λ), the final step is the ligation of the broken ends. This is carried out by the DNA Ligase IV complex, which includes its essential cofactor XRCC4.
Quantitative Data Presentation
The following tables summarize key quantitative parameters related to the function of DNA-PK and the efficacy of its inhibitors.
| Parameter | Protein/Complex | Value | Organism/System | Reference(s) |
| Binding Affinity (Kd) | Ku70/80 to DNA ends | ~0.15 - 2 nM | Human | [10] |
| Cellular Abundance | Ku70/80 | ~400,000 molecules/nucleus | Mammalian | [11] |
| Cellular Abundance | DNA-PKcs | 50,000 - 100,000 molecules/cell | Human | [12] |
Table 1: Biophysical and Cellular Properties of Core DNA-PK Components. This table provides data on the high-affinity interaction of the Ku heterodimer with DNA and the estimated abundance of the core DNA-PK proteins within the cell.
| Inhibitor | Target | IC50 Value | Selectivity Notes | Reference(s) |
| NU7441 (KU-57788) | DNA-PKcs | 14 nM | >100-fold selective over PI3K and mTOR. | [8][13] |
| AZD7648 | DNA-PKcs | 0.6 nM | >100-fold selective over many related kinases, including PI3Ks. | [13][14] |
| M3814 (Nedisertib) | DNA-PKcs | <3 nM | Potent and selective DNA-PK inhibitor. | [13][14] |
| CC-115 | DNA-PKcs & mTOR | 13 nM (DNA-PKcs), 21 nM (mTOR) | Dual inhibitor with ~40-fold selectivity over other PIKKs. | [8] |
Table 2: Potency of Selected DNA-PK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized small molecule inhibitors of DNA-PKcs, which are valuable tools for research and potential therapeutic agents.
Signaling and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key aspects of the DNA-PK-mediated NHEJ pathway and a representative experimental workflow.
Caption: The core signaling pathway of Non-Homologous End Joining (NHEJ) mediated by DNA-PK.
Caption: Workflow for an in vitro DNA-PK kinase assay using luminescent ADP detection.
Experimental Protocols
Detailed methodologies are essential for the study of DNA-PK and NHEJ. Below are protocols for key experiments cited in the field.
Protocol 1: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Method)
This assay quantifies the kinase activity of purified DNA-PK by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Purified DNA-PK enzyme (containing Ku and DNA-PKcs)
-
DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Activating DNA (short double-stranded DNA fragments)
-
Specific peptide substrate for DNA-PK
-
ATP solution
-
DNA-PK inhibitor (e.g., NU7441) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing DNA-PK Kinase Buffer, DNA-PK enzyme, activating DNA, and the peptide substrate.
-
Set up Plate: Dispense the reaction mixture into the wells of the assay plate.
-
Add Inhibitor: Add serial dilutions of the DNA-PK inhibitor or a DMSO vehicle control to the appropriate wells.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final volume is typically 5-10 µL.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by DNA-PK into ATP.
-
Signal Generation Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luciferase in the detection reagent to produce a stable luminescent signal from the newly generated ATP.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to DNA-PK activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Cell-Free NHEJ Assay (Plasmid-Based)
This assay measures the ability of a cell-free extract to repair a linearized plasmid DNA, recapitulating the core steps of NHEJ in vitro.
Materials:
-
Cell line of interest (e.g., HeLa, M059-J/K)
-
Plasmid DNA (e.g., pBluescript)
-
Restriction enzyme(s) to generate desired DNA ends (e.g., HindIII for compatible ends, EcoRV for blunt ends)
-
Cell lysis buffer for nuclear or whole-cell extract preparation
-
Reaction Buffer (containing HEPES, KCl, MgCl2, ATP, DTT)
-
dNTPs
-
PCR primers flanking the break site
-
Agarose gel electrophoresis equipment
Methodology:
-
Prepare DNA Substrate: Linearize the plasmid DNA with a chosen restriction enzyme to create DSBs. Purify the linearized DNA.
-
Prepare Cell-Free Extract: Grow cells to a high density. Harvest the cells and prepare either a whole-cell or nuclear extract using established protocols that preserve the activity of repair proteins. Determine the protein concentration of the extract.
-
Set up NHEJ Reaction: In a microcentrifuge tube, combine the cell-free extract (e.g., 20 µg of protein), the linearized plasmid DNA, reaction buffer, ATP, and dNTPs.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours) to allow for DNA end joining.
-
Purify DNA: Stop the reaction and purify the DNA from the extract proteins (e.g., using phenol-chloroform extraction or a purification kit).
-
Analyze Repair Products: The efficiency of end-joining can be assessed in several ways:
-
Gel Electrophoresis: Run the purified DNA on an agarose gel. Successful NHEJ will result in the formation of plasmid dimers, trimers, and higher-order multimers, which can be visualized by staining.
-
PCR Analysis: Use primers that flank the break site. Ligation of the ends will produce a PCR product of a specific size.
-
Sequencing: For a detailed analysis of repair fidelity, the junctional region of the repaired plasmids can be amplified by PCR and sequenced to identify insertions, deletions, or other modifications.
-
Protocol 3: Cellular NHEJ Reporter Assay (GFP-Based)
This in-vivo assay quantifies NHEJ efficiency within living cells using a reporter construct that expresses Green Fluorescent Protein (GFP) only after a successful repair event.
Materials:
-
Mammalian cell line for transfection
-
NHEJ reporter plasmid (e.g., a construct with a GFP gene disrupted by an intron containing two I-SceI restriction sites).[11]
-
I-SceI endonuclease expression plasmid.
-
Transfection reagent.
-
Flow cytometer.
Methodology:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection method. A separate fluorescent protein plasmid (e.g., expressing mCherry) can be included as a transfection control.
-
Induce DSBs: The expressed I-SceI endonuclease will cut the reporter plasmid at the specific recognition sites, creating a DSB and excising the intervening sequence.
-
Repair by NHEJ: The cell's endogenous NHEJ machinery will repair the DSB. A successful repair event that re-ligates the GFP exons will restore the functional GFP open reading frame.
-
Incubation: Allow the cells to incubate for 48-72 hours post-transfection to allow for DSB induction, repair, and GFP expression.
-
Analysis by Flow Cytometry: Harvest the cells (e.g., by trypsinization). Analyze the cell population using a flow cytometer to quantify the percentage of GFP-positive cells within the population of successfully transfected cells (as identified by the transfection control marker). The percentage of GFP-positive cells serves as a direct measure of NHEJ efficiency.
Conclusion
DNA-PK is the master regulator of non-homologous end joining, a DNA repair pathway of paramount importance for maintaining genomic stability. Its core components, the Ku70/80 heterodimer and the DNA-PKcs catalytic subunit, work in a highly coordinated fashion to detect DNA breaks, scaffold the assembly of a multi-protein repair complex, and regulate the enzymatic activities required for DNA end processing and ligation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of DNA-PK and to explore its potential as a therapeutic target in oncology and other diseases linked to genomic instability. The continued study of this essential kinase will undoubtedly yield further insights into the fundamental processes that safeguard our genetic blueprint.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Nesvizhskii Lab [nesvilab.org]
- 3. DNA-PKcs - Wikipedia [en.wikipedia.org]
- 4. Double‐strand break repair by Ku70 requires heterodimerization with Ku80 and DNA binding functions | The EMBO Journal [link.springer.com]
- 5. The dynamics of Ku70/80 and DNA-PKcs at DSBs induced by ionizing radiation is dependent on the complexity of damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 8. Measuring nonhomologous end-joining, homologous recombination and alternative end-joining simultaneously at an endogenous locus in any transfectable human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing accurate non-homologous end joining for efficient precise deletion in CRISPR/Cas9-mediated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KU70/80, DNA-PKcs, and Artemis are essential for the rapid induction of apoptosis after massive DSB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Peposertib's Effect on Cancer Cell Radiosensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peposertib (also known as M3814) is a potent and selective small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK plays a critical role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][4][5] By inhibiting this key repair mechanism, this compound has demonstrated significant potential as a radiosensitizer, enhancing the efficacy of radiation therapy in preclinical cancer models.[1][2][3][6] This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's radiosensitizing properties. Furthermore, it delves into the effects of Rigosertib, a multi-kinase inhibitor that also exhibits radiosensitizing effects, albeit through different pathways.
Introduction: The Rationale for Targeting DNA Repair in Radiotherapy
Radiotherapy remains a cornerstone of cancer treatment, inducing cytotoxic DNA double-strand breaks (DSBs) in tumor cells.[2][3][7] However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors, which is often mediated by robust DNA damage response (DDR) pathways.[8] The cell employs two primary pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the faster but more error-prone non-homologous end joining (NHEJ).[6][9] In many cancer cells, NHEJ is the predominant DSB repair pathway.[4]
Targeting key components of the DDR, therefore, presents a promising strategy to enhance the cytotoxic effects of radiation. This compound, by selectively inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), directly blocks the NHEJ pathway, leading to the accumulation of unrepaired DNA damage and subsequent cell death in irradiated cancer cells.[1][6][8]
This compound: Mechanism of Action as a Radiosensitizer
This compound is an orally bioavailable and highly selective inhibitor of DNA-PKcs.[1][9] Its primary mechanism as a radiosensitizer involves the following key steps:
-
Inhibition of DNA-PKcs Autophosphorylation: Following radiation-induced DSBs, DNA-PKcs is activated and undergoes autophosphorylation at sites such as Serine 2056. This compound effectively suppresses this radiation-induced autophosphorylation.[6]
-
Suppression of NHEJ-mediated DSB Repair: By inhibiting DNA-PKcs, this compound prevents the ligation of broken DNA ends, leading to a significant delay in the resolution of DSBs.[2][3] This is evidenced by the persistence of γH2AX foci, a marker of DNA double-strand breaks.[9]
-
Induction of Mitotic Catastrophe in p53-Deficient Cells: In cancer cells lacking functional p53, the inhibition of DSB repair by this compound allows them to bypass the G2/M checkpoint and enter mitosis with unrepaired chromosomes.[2][3] This leads to chromosomal missegregation, micronuclei formation, and ultimately, mitotic catastrophe and cell death.[2][3]
-
Enhancement of Inflammatory Signaling: The accumulation of cytosolic DNA from micronuclei can activate the cGAS/STING pathway, leading to inflammatory signaling and potentially enhancing anti-tumor immune responses.[2][3]
Signaling Pathway of this compound-mediated Radiosensitization
Caption: this compound inhibits DNA-PKcs, blocking NHEJ and leading to enhanced cancer cell death following radiation.
Rigosertib: An Alternative Radiosensitizing Mechanism
Rigosertib, initially identified as a Polo-like kinase 1 (Plk1) inhibitor, also demonstrates significant radiosensitizing properties, though its mechanism differs from that of this compound.[10][11][12][13]
-
Plk1 Inhibition and G2/M Arrest: Rigosertib induces a G2/M cell cycle arrest by inhibiting Plk1, a key regulator of mitotic progression.[12][14] Cells in the G2/M phase are known to be more sensitive to radiation.[14]
-
Inhibition of the PI3K/Akt Pathway: Rigosertib has also been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10][11][13] Inhibition of this pathway can further enhance the cytotoxic effects of radiation.[10][11]
-
Induction of Mitotic Catastrophe: Similar to the ultimate outcome of this compound in p53-deficient cells, Rigosertib's disruption of mitotic processes can lead to mitotic catastrophe and cell death.[10]
Signaling Pathway of Rigosertib-mediated Radiosensitization
Caption: Rigosertib inhibits PLK1 and PI3K pathways, leading to G2/M arrest and increased radiosensitivity.
Quantitative Data on Radiosensitizing Effects
The following tables summarize the quantitative data from preclinical studies evaluating the radiosensitizing effects of this compound and Rigosertib.
Table 1: In Vitro Radiosensitizing Effects of this compound
| Cell Line | Cancer Type | This compound Concentration (nmol/L) | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| M12 | Melanoma Brain Metastasis | 100 | 2.5 | Clonogenic Survival | Significantly reduced vs. radiation alone (p=0.0001) | [6] |
| M12 | Melanoma Brain Metastasis | 300 | 2.5 | Clonogenic Survival | Significantly reduced vs. radiation alone (p=0.0007) | [6] |
| M12 | Melanoma Brain Metastasis | 1,000 | 2.5 | Clonogenic Survival | Significantly reduced vs. radiation alone (p=0.0008) | [6] |
| M12 | Melanoma Brain Metastasis | 300 | 2.5, 5 | Sensitizer Enhancement Ratio (SER₁₀) | 1.9 ± 0.1 | [6] |
| U251V | Glioblastoma | 300-1,000 | 5 | Clonogenic Survival | Prominent potentiation of radiation effects (p < 0.0001) | [9] |
| SVG-A | Human Astrocyte (Normal) | 300 | N/A | Sensitizer Enhancement Ratio (SER₁₀) | 1.9 ± 0.1 | [6][15] |
Table 2: In Vivo Radiosensitizing Effects of this compound
| Tumor Model | Cancer Type | This compound Dose | Radiation Schedule | Outcome Measure | Result | Reference |
| M12-eGFP Xenograft | Melanoma Brain Metastasis | 125 mpk (twice daily) | 2.5 Gy x 5 fractions | Median Survival | 104% increase (p=0.0015) | [6][16][17] |
| M15 Xenograft | Melanoma Brain Metastasis | 125 mpk (twice daily) | 2.5 Gy x 5 fractions | Median Survival | 50% increase (p=0.03) | [6][16][17] |
| M27 Xenograft | Melanoma Brain Metastasis | 125 mpk (twice daily) | 2.5 Gy x 5 fractions | Median Survival | 16% increase (p=0.04) | [6][16][17] |
| SK-RC-52 Xenograft | Renal Cell Carcinoma | Not Specified | 3MBq or 6MBq ¹⁷⁷Lu-anti-CAIX RIT | Anti-tumor activity | 3MBq RIT + this compound ≥ 6MBq RIT alone | [18] |
| Prostate Xenograft | Prostate Cancer | Not Specified | 6MBq ¹⁷⁷Lu-anti-PSMA RIT | Complete Response (CR) | 75% CR (3/4) vs 25% CR (1/4) for RIT alone | [18] |
Table 3: In Vitro Radiosensitizing Effects of Rigosertib
| Cell Line | Cancer Type | Rigosertib Concentration (µM) | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| HeLa | Cervical Carcinoma | Not Specified | 2-8 | Dose Modification Factor | 1.4 - 2.2 | [11][12] |
| C33A | Cervical Carcinoma | Not Specified | 2-8 | Dose Modification Factor | 1.4 - 2.2 | [11][12] |
| HeLa | Cervical Carcinoma | Not Specified | 6 | Increase in γ-H2AX intensity | 71-108% increase with Rigosertib vs. 15-25% with Cisplatin | [11][12] |
| C33A | Cervical Carcinoma | Not Specified | 6 | Increase in γ-H2AX intensity | 71-108% increase with Rigosertib vs. 15-25% with Cisplatin | [11][12] |
Table 4: In Vivo Radiosensitizing Effects of Rigosertib
| Tumor Model | Cancer Type | Rigosertib Dose | Radiation Schedule | Outcome Measure | Result | Reference |
| Cervical Cancer Xenograft | Cervical Carcinoma | Not Specified | Not Specified | Tumor Growth Delay | 53% longer with Rigosertib vs. Cisplatin | [11][12] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature. For detailed, step-by-step protocols, please refer to the cited publications.
Cell Culture
-
Cell Lines: A variety of human cancer cell lines have been used, including those from melanoma brain metastases (M12, M15, M27), glioblastoma (U251), and cervical carcinoma (HeLa, C33A).[6][9][12] Normal human astrocyte cell lines (SVG-A) have also been used to assess effects on non-malignant tissue.[6][15]
-
Culture Conditions: Cells are typically maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO₂.
Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the reproductive integrity of cells after exposure to ionizing radiation.[19][20]
Caption: Workflow of a typical clonogenic survival assay to assess radiosensitivity.
Immunofluorescence for γ-H2AX Foci
This technique is used to visualize and quantify DNA double-strand breaks.[19]
-
Procedure:
-
Cells are grown on coverslips and treated with the drug and/or radiation.
-
At specified time points, cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
A fluorescently labeled secondary antibody is used for detection.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a fluorescence microscope, and the number of foci per nucleus is quantified.[19]
-
Western Blotting
Western blotting is used to detect and quantify specific proteins involved in DNA damage signaling pathways.
-
Procedure:
-
Protein lysates are collected from treated and untreated cells.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., phospho-DNA-PKcs, total DNA-PKcs, γH2AX).
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., C57BL/6, BALB/c) are typically used.[4]
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically to establish tumors.
-
Treatment: Once tumors reach a specified size, animals are randomized into treatment groups: vehicle control, this compound/Rigosertib alone, radiation alone, or combination therapy.
-
Drug Administration: this compound is typically administered via oral gavage.[6]
-
Irradiation: Tumors are locally irradiated using a dedicated animal irradiator.
-
Monitoring: Tumor volume and animal body weight are monitored regularly. The primary endpoint is often tumor growth delay or an increase in median survival.
Clinical Development and Future Directions
This compound is currently being evaluated in multiple clinical trials in combination with radiotherapy for various solid tumors, including glioblastoma, pancreatic cancer, and head and neck cancers.[1][7][9][21][22] These studies aim to determine the maximum tolerated dose, safety, and efficacy of this combination therapy.[1][23] Early results suggest that this compound is generally well-tolerated in combination with radiation.[1]
The combination of DNA-PK inhibitors like this compound with radiotherapy holds significant promise for improving outcomes in patients with radioresistant tumors. Further research is needed to identify predictive biomarkers of response and to explore rational combinations with other targeted agents and immunotherapies.[2][3]
Conclusion
This compound has emerged as a potent radiosensitizer by virtue of its selective inhibition of DNA-PK and the NHEJ pathway. Preclinical data robustly support its ability to enhance the efficacy of radiation in a variety of cancer models. Rigosertib also demonstrates radiosensitizing effects, primarily through the inhibition of Plk1 and the PI3K/Akt pathway. The ongoing clinical evaluation of this compound in combination with radiotherapy will be crucial in translating these promising preclinical findings into tangible benefits for cancer patients. This technical guide provides a foundational understanding of the mechanisms and data supporting the use of these agents to overcome radioresistance.
References
- 1. A Phase 1 Study of the DNA-PK Inhibitor this compound in Combination With Radiation Therapy With or Without Cisplatin in Patients With Advanced Head and Neck Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. letswinpc.org [letswinpc.org]
- 8. Central Nervous System Delivery of the Catalytic Subunit of DNA-Dependent Protein Kinase Inhibitor this compound as Radiosensitizer for Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemoradiation treatment of cervical carcinoma, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. medicine.yale.edu [medicine.yale.edu]
Peposertib (M3814): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peposertib, also known as M3814 or Nedisertib, is a potent, selective, and orally bioavailable small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks (DSBs).[1][5] By inhibiting this repair process, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and certain chemotherapies.[1][3] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental protocols used in its evaluation.
Chemical Identity and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical identifiers and computed physicochemical properties are summarized in the table below, providing a foundational understanding of its drug-like characteristics.
| Identifier / Property | Value | Source |
| IUPAC Name | (S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol | [6] |
| Synonyms | M3814, Nedisertib, MSC2490484A | [7] |
| Molecular Formula | C₂₄H₂₁ClFN₅O₃ | [6] |
| Molecular Weight | 481.9 g/mol | [6][8] |
| CAS Number | 1637542-33-6 | [6] |
| SMILES String | COC1=NN=C(C=C1)--INVALID-LINK--C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | [6] |
| XLogP3 | 2.8 | [6][8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 9 | [8] |
| Topological Polar Surface Area | 93.5 Ų | [6][8] |
| Solubility Profile | Low, pH-dependent solubility (BCS Class II) | [9][10] |
Mechanism of Action: Inhibition of the NHEJ Pathway
This compound exerts its therapeutic effect by targeting DNA-PK, a serine/threonine protein kinase that acts as a master regulator of the NHEJ pathway for repairing DNA DSBs.[1][5]
-
DNA Damage Recognition: Following a DNA DSB (induced by radiation or chemotherapy), the Ku70/Ku80 heterodimer rapidly binds to the broken DNA ends.[2][9]
-
DNA-PK Holoenzyme Assembly: This binding event recruits the DNA-PK catalytic subunit (DNA-PKcs), forming the active DNA-PK holoenzyme.[9]
-
Kinase Activation & Repair: DNA-PKcs is activated and phosphorylates itself and other downstream targets (e.g., Artemis, Ligase IV) to process the DNA ends and ligate them together, completing the repair.[2]
-
Inhibition by this compound: this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of DNA-PKcs and blocking its catalytic activity.[9][10] This prevents the phosphorylation events necessary for NHEJ, leading to the persistence of lethal DSBs and subsequent cancer cell death.[1]
The diagram below illustrates the DNA-PK mediated NHEJ pathway and the point of inhibition by this compound.
References
- 1. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor this compound (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-Dependent Protein Kinase Inhibitor this compound Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. This compound | C24H21ClFN5O3 | CID 86292849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Phase I crossover study of DNA‐protein kinase inhibitor this compound in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Peposertib's Impact on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peposertib (also known as M3814) is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2][3] By disrupting this primary DNA repair mechanism, this compound sensitizes cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies.[4][5] This guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts cell cycle checkpoints, particularly the G2/M checkpoint, and how this effect is contingent on the tumor suppressor p53 status. Detailed experimental protocols and quantitative data are presented to support the described mechanisms.
Core Mechanism of Action: DNA-PK Inhibition
DNA-PK is a key component of the NHEJ machinery, which is the predominant pathway for repairing DNA DSBs throughout the cell cycle.[6] When a DSB occurs, the Ku70/Ku80 heterodimer binds to the broken DNA ends and recruits the catalytic subunit of DNA-PK (DNA-PKcs).[2][7] DNA-PKcs then phosphorylates various substrates to facilitate the processing and ligation of the DNA ends.
This compound is an orally bioavailable, small-molecule inhibitor that selectively targets the kinase activity of DNA-PKcs at sub-nanomolar concentrations.[4] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by exogenous agents like ionizing radiation (IR) or topoisomerase II inhibitors (e.g., doxorubicin, etoposide).[2][4] The persistence of unrepaired DSBs triggers the DNA Damage Response (DDR), a complex signaling network that activates cell cycle checkpoints to halt cell division and allow time for repair.[4] If the damage is irreparable, the DDR can lead to cellular senescence or apoptosis.
Modulation of Cell Cycle Checkpoints
This compound monotherapy has a minimal effect on cell cycle distribution.[1] However, when combined with a DSB-inducing agent, its impact on cell cycle progression becomes profound, primarily leading to a robust G2/M checkpoint arrest.[1][2]
G2/M Checkpoint Arrest
The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, thus avoiding the propagation of genomic instability. When DNA DSBs persist due to this compound's inhibition of NHEJ, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated.[2][5] ATM, in turn, phosphorylates and activates downstream checkpoint kinases such as CHK1 and CHK2.[1][5] These kinases then inactivate the CDC25 phosphatases, which are required to activate the Cyclin B-CDK1 complex that drives mitotic entry. This signaling cascade results in a transient arrest of cells in the G2 phase of the cell cycle.[1]
Studies in various cancer cell lines, including triple-negative breast cancer and p53-deficient models, have consistently shown a significant accumulation of cells in the G2/M phase following combined treatment with this compound and a DNA-damaging agent.[1][2]
The Pivotal Role of p53 Status
The ultimate fate of a cancer cell arrested at the G2/M checkpoint by the combination treatment is largely determined by its p53 status.[5][8]
-
In p53 Wild-Type Cells: In the presence of functional p53, the ATM-mediated DDR is amplified.[2][5] this compound treatment in combination with DNA damage leads to increased phosphorylation of p53 at Serine 15 (a direct target of ATM) and an overall increase in p53 protein levels.[5][7] This hyperactivation of p53 enhances the transcription of its target genes, including the cyclin-dependent kinase inhibitor p21.[2][5][7] The upregulation of p21 reinforces the cell cycle arrest, often leading to a state of premature senescence.[1][9] This robust checkpoint response effectively protects the cells from entering mitosis with unrepaired chromosomes.[5]
-
In p53-Deficient Cells: Cancer cells lacking functional p53 do not have this protective checkpoint mechanism.[1][8] Although they still undergo an initial G2 arrest mediated by ATM/CHK signaling, this checkpoint is often leaky or transient.[1] Consequently, these cells eventually enter mitosis despite carrying unrepaired DSBs. This leads to severe chromosomal aberrations, aberrant cell division, and ultimately, cell death through a process known as mitotic catastrophe.[5][8] This selective vulnerability of p53-deficient tumors is a key rationale for combining this compound with radiotherapy.[1][8]
Signaling Pathways
The interplay between DNA repair and cell cycle checkpoint signaling is complex. The following diagrams illustrate the key pathways affected by this compound.
Caption: this compound inhibits the kinase activity of DNA-PKcs, a core component of the NHEJ pathway.
Caption: this compound + DNA damage enhances ATM activation, leading to p53-dependent G2/M arrest.
Quantitative Data Summary
The following tables summarize quantitative findings from preclinical studies investigating this compound's effect on the cell cycle.
Table 1: Cell Cycle Distribution in MDA-MB-231 (TNBC) Cells [2]
| Treatment (7 days) | % EdU+ Cells (Proliferating) | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 8.62% | Not specified |
| This compound (1 µM) | 9.03% | Not specified |
| Doxorubicin (1 nM) | 9.82% | Not specified |
| This compound + Doxorubicin | 1.46% | Significant Accumulation |
Note: The study visually demonstrates a clear G2/M peak in the combination treatment group via flow cytometry histograms.[2]
Table 2: Protein Expression Changes in MDA-MB-231 Cells Following Combination Treatment [2]
| Protein | Change with this compound + Doxorubicin | Role/Significance |
| p-ATM (S1981) | Increased | Activation of ATM kinase |
| p-H2AX (S139) | Increased | Marker of DNA DSBs |
| p-Kap1 (S824) | Increased | ATM substrate, involved in DDR |
| p-p53 (S15) | Increased | Activation of p53 |
| p21 | Increased | p53 target, CKI, induces arrest |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments used to study this compound's effects.
Western Blotting for Protein Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the DDR and cell cycle pathways (e.g., ATM, p53, p21, γH2AX).[2][5][7]
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound and/or a DNA-damaging agent for the desired time.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][7]
-
Sonicate lysates (e.g., 10 minutes with 30s on/30s off cycles) at 4°C to shear DNA and ensure complete lysis.[2][7]
-
Centrifuge at >12,000 g for 15 minutes at 4°C to pellet cell debris.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation & Electrophoresis:
-
Normalize protein amounts for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).[9]
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[10]
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-p53 S15) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash again three times with TBST.
-
-
Detection:
Flow Cytometry for Cell Cycle Analysis
This technique quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]
-
Cell Preparation:
-
Treat cells as required. Harvest both adherent and floating cells to include apoptotic populations.
-
Count cells and aliquot approximately 1 x 10⁶ cells per sample.[12]
-
Wash cells with PBS and centrifuge.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in a permeabilization buffer (e.g., PBS with 0.1% Triton X-100).[13][15] RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 15-30 minutes at room temperature, protected from light.[15]
-
-
Data Acquisition and Analysis:
-
Analyze samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting fluorescence in the red spectrum.
-
Use a low flow rate for better resolution.[13]
-
Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the G0/G1, S, and G2/M populations.[12]
-
Immunofluorescence for DNA Damage Foci (γH2AX)
Immunofluorescence is used to visualize the formation of nuclear foci containing phosphorylated H2AX (γH2AX), a marker for DNA DSBs.[16][17]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Apply treatments as required.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash with PBS and block with a solution like 2% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[17]
-
Incubate with the primary antibody (e.g., anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium containing a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence or confocal microscope. The number and intensity of γH2AX foci per nucleus can be quantified using image analysis software.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the impact of this compound on cell cycle checkpoints in vitro.
Caption: A typical workflow for studying this compound's effects on the cell cycle in vitro.
Conclusion and Therapeutic Implications
This compound's mechanism of action extends beyond simple DNA repair inhibition; it is a potent modulator of cell cycle checkpoints. By preventing the repair of DSBs, it forces cancer cells to rely on the ATM-driven DNA damage response. The outcome of this checkpoint activation is critically dependent on the p53 status of the tumor. In p53-proficient tumors, this compound can enhance p53-mediated cell cycle arrest and senescence, while in p53-deficient tumors, it promotes mitotic catastrophe and cell death.[5][8]
This differential impact provides a strong therapeutic rationale for its use in combination with radiotherapy and certain chemotherapies, particularly in tumors with p53 mutations, which are common in many cancer types. The detailed understanding of its effects on cell cycle checkpoints, as outlined in this guide, is essential for the rational design of clinical trials and the development of effective combination strategies.[3][7] Current clinical research is actively exploring these combinations in various solid tumors.[6][7][18]
References
- 1. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor this compound (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of this compound and avelumab with or without palliative radiotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. origene.com [origene.com]
- 11. benchchem.com [benchchem.com]
- 12. Flow Cytometry Protocol [sigmaaldrich.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Peposertib: A Technical Overview of a Novel DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peposertib (also known as M3814) is a potent and selective, orally bioavailable small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). By targeting a key component of the non-homologous end joining (NHEJ) pathway, this compound disrupts the repair of DNA double-strand breaks (DSBs), a critical mechanism for cancer cell survival, particularly in response to radiotherapy and certain chemotherapies. This technical guide provides a comprehensive summary of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its biological and developmental pathways.
Discovery and Rationale
The discovery of this compound stemmed from a drug discovery program aimed at identifying potent and selective inhibitors of DNA-PK.[1] The rationale for targeting DNA-PK is based on its critical role in the repair of DNA DSBs, which are highly cytotoxic lesions induced by ionizing radiation and various chemotherapeutic agents.[1] Cancer cells often exhibit an increased reliance on specific DNA damage response (DDR) pathways for survival, making them vulnerable to inhibitors of these pathways. By blocking DNA-PK-mediated NHEJ, this compound was designed to enhance the efficacy of DNA-damaging cancer therapies.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of DNA-PKcs.[1] In the presence of DNA DSBs, DNA-PK is activated and autophosphorylates, initiating the NHEJ repair cascade. This compound binds to the kinase domain of DNA-PKcs, preventing its catalytic activity.[1] This inhibition leads to the accumulation of unrepaired DSBs, ultimately triggering cell cycle arrest and apoptosis in cancer cells. Furthermore, the inhibition of DNA-PK by this compound has been shown to potentiate ATM/p53 signaling, leading to enhanced p53-dependent antitumor activity.
Preclinical Development
In Vitro Studies
This compound has demonstrated potent and selective inhibition of DNA-PK in biochemical assays and has shown significant activity in various cancer cell lines, particularly in combination with DNA-damaging agents.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Combination Agent | Reference |
| DNA-PK IC50 | 0.6 nmol/L | - | - | [1] |
| Radiosensitization | Potentiated radiation-induced cell killing | Multiple cancer cell lines | Ionizing Radiation | [1] |
| Chemosensitization | Synergistic antiproliferative activity | Triple-Negative Breast Cancer cell lines | Doxorubicin, Epirubicin, Etoposide | [2] |
In Vivo Studies
Preclinical studies in xenograft models have shown that oral administration of this compound, in combination with radiation or chemotherapy, leads to significant tumor growth inhibition and, in some cases, complete tumor regression.[1]
Table 2: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Combination Therapy | Key Findings | Reference |
| Cervical Cancer (HeLa xenograft) | Ionizing Radiation | Significant reduction in tumor burden | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231 & MX-1 xenografts) | Pegylated Liposomal Doxorubicin (PLD) | Induced tumor regression and prevented regrowth | [2] |
| Melanoma Brain Metastases (PDX models) | Ionizing Radiation | Significant prolongation in median survival | [4] |
| FaDu & H460 Lung Carcinoma xenografts | Fractionated Radiation | Complete and durable tumor regression | [1] |
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism, and excretion of this compound.
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Half-life (t1/2) | ~2.44 hours | 20 mg/kg oral | [4] |
| Brain Distribution (Kpuu) | 0.027 (wild-type mice) | 20 mg/kg oral | [4] |
| Brain Distribution (Kpuu) | 0.215 (BCRP/MDR1A/B knockout mice) | 20 mg/kg oral | [4] |
Clinical Development
This compound has been evaluated in several Phase I and Phase II clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy, both as a monotherapy and in combination with other anti-cancer treatments.
Table 4: Overview of Key Clinical Trials with this compound
| Trial Identifier | Phase | Indication | Treatment Combination | Key Findings | Reference |
| NCT03770689 | Ib/II | Locally Advanced Rectal Cancer | Capecitabine and Radiotherapy | This compound ≤150 mg once daily was tolerable. Limited clinical benefit observed at tolerable doses. | [5][6] |
| NCT02316197, NCT02516813 | I | Advanced Solid Tumors | Monotherapy and Radiotherapy | MTD not reached up to the highest administered level in monotherapy. | [1] |
| NCT04555577 | I | Newly Diagnosed MGMT Unmethylated Glioblastoma | Radiation and Adjuvant Temozolomide | Ongoing to determine MTD. | [7] |
Table 5: Pharmacokinetic Parameters of this compound in Healthy Volunteers (100 mg single dose)
| Parameter | Tablet (fasted) | Tablet (fed) | Oral Suspension (fasted) | Reference |
| Cmax (ng/mL) | Geometric Mean (GeoCV%): 104.47 (79.15, 137.90) | - | Geometric Mean (GeoCV%): 173.29 (135.78, 221.16) | [1] |
| AUC0–t (ng*h/mL) | Geometric Mean (90% CI): 123.81 (108.04, 141.87) | - | Geometric Mean (90% CI): 124.83 (111.50, 139.76) | [1] |
| Tmax (h) | Median (min; max): 1 (0.50; 3.00) | Median (min; max): 3.5 (1.50; 5.00) | Median (min; max): 0.5 | [1] |
| t1/2 (h) | Geometric Mean (GeoCV%): 5.40 (75.0) | Geometric Mean (GeoCV%): 3.34 (56.3) | - | [1] |
Experimental Protocols
Disclaimer: The following protocols are generalized based on publicly available information and standard laboratory procedures. Specific details from the cited studies are not fully available.
Western Blotting for DNA Damage Response Proteins
This protocol describes a general method for assessing the phosphorylation status of key DNA damage response proteins.
-
Cell Treatment and Lysis: Plate and treat cells with desired concentrations of this compound with or without a DNA-damaging agent (e.g., ionizing radiation, doxorubicin). After treatment, wash cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-DNA-PKcs, total DNA-PKcs, γH2AX, phospho-ATM, total ATM) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive cell death.
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Treatment: After allowing the cells to attach, treat them with various concentrations of this compound, either alone or in combination with a single dose of ionizing radiation.
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the untreated control wells.
-
Fixing and Staining: Aspirate the media, wash the wells with PBS, and fix the colonies with a solution such as methanol:acetic acid (3:1). After fixation, stain the colonies with a solution of 0.5% crystal violet in methanol.
-
Colony Counting: After washing and drying, count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction against the dose of radiation to generate cell survival curves.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of this compound in a subcutaneous tumor model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HeLa, MDA-MB-231) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment: Administer this compound via oral gavage and/or the combination agent (e.g., radiation, doxorubicin) according to the specified dosing schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for biomarkers like γH2AX.
Conclusion
This compound is a promising DNA-PK inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in sensitizing cancer cells to DNA-damaging therapies. Early clinical trials have established its safety and tolerability. Ongoing and future studies will further delineate its therapeutic potential in various cancer types and combination regimens. The data and methodologies summarized in this guide provide a comprehensive resource for researchers and clinicians interested in the continued development and application of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Item - Supplementary Tables 1-2 and Supplementary Figures 1-6 from Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - figshare - Figshare [figshare.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma [mdanderson.org]
Peposertib: A Technical Guide to a Novel DNA-PK Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peposertib (also known as M3814) is a potent, selective, and orally bioavailable small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4] By inhibiting DNA-PK, this compound prevents the repair of DNA damage induced by radiotherapy and certain chemotherapies, thereby enhancing their cytotoxic effects and leading to tumor cell death.[3][5] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.
The Role of DNA-PK in DNA Repair and Cancer Therapy
DNA double-strand breaks are among the most lethal forms of DNA damage.[4] Eukaryotic cells have evolved two primary pathways to repair these breaks: the high-fidelity homologous recombination (HR) pathway and the faster, more predominant, but error-prone non-homologous end joining (NHEJ) pathway.[4][6] In many cancer cells, the NHEJ pathway is the dominant repair mechanism.[4]
The NHEJ pathway is initiated by the binding of the Ku70/Ku80 heterodimer to the broken DNA ends. This complex then recruits the catalytic subunit of DNA-PK (DNA-PKcs), forming the active DNA-PK holoenzyme.[7] DNA-PK's kinase activity is essential for processing the DNA ends and recruiting other downstream repair factors, such as XRCC4 and DNA Ligase IV, which complete the repair process.[1][7]
Many standard cancer treatments, including ionizing radiation and topoisomerase II inhibitors (e.g., doxorubicin, etoposide), function by inducing DSBs.[1][8] Cancer cells can develop resistance to these therapies by upregulating their DNA damage response (DDR) pathways, particularly NHEJ.[9] Therefore, inhibiting a key NHEJ component like DNA-PK presents a rational strategy to sensitize tumors to these established treatments.[3][5]
Mechanism of Action of this compound
This compound functions by binding to and inhibiting the catalytic activity of DNA-PKcs.[3][5] This action disrupts the NHEJ pathway, preventing the repair of DSBs.[3] When used in combination with a DSB-inducing agent, the accumulation of unrepaired DNA damage leads to genomic instability, cell cycle arrest, and ultimately, apoptotic or catastrophic cell death.[10][11]
Interestingly, the inhibition of DNA-PK by this compound can lead to a compensatory hyperactivation of the Ataxia-telangiectasia mutated (ATM) kinase, another key player in the DNA damage response.[1][7] In cancer cells with functional p53, this enhanced ATM signaling can amplify the p53-dependent apoptotic response, further contributing to the drug's efficacy.[7][11][12] This interplay highlights a complex signaling cascade initiated by this compound's targeted inhibition.
In TP53-mutant cancers, which are often resistant to DNA-damaging agents, a synthetic lethality approach can be exploited. The loss of p53 function makes these cells more reliant on alternative repair pathways like microhomology-mediated end-joining (MMEJ), which is driven by Polymerase Theta (POLQ).[6][13] Studies have shown that combining a DNA-PK inhibitor like this compound with a POLQ inhibitor results in synergistic cell killing in TP53-deficient models.[13]
Quantitative Data Summary
The efficacy of this compound, primarily in combination therapies, has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Preclinical In Vivo Efficacy of this compound Combinations
| Cancer Model | Combination Therapy | Key Efficacy Endpoint | Result | Citation |
| Melanoma Brain Metastasis (M12-eGFP) | This compound (125 mpk) + Radiation (2.5 Gy x 5) | Median Survival Prolongation | 104% increase | [14] |
| Melanoma Brain Metastasis (M15) | This compound (125 mpk) + Radiation (2.5 Gy x 5) | Median Survival Prolongation | 50% increase | [14] |
| Triple-Negative Breast Cancer (TNBC) | This compound + Pegylated Liposomal Doxorubicin (PLD) | Tumor Growth | Significant and long-lasting delay | [1] |
| Synovial Sarcoma | This compound + Pegylated Liposomal Doxorubicin (PLD) | Anti-Tumor Efficacy | Enhanced compared to unmodified doxorubicin | [7] |
| Acute Myeloid Leukemia (AML) PDX | This compound + CPX-351 (liposomal daunorubicin/cytarabine) | Human CD45+ Cells in Spleen | Marked reduction | [11] |
| Renal Cell Carcinoma (SK-RC-52) | This compound (50 mg/kg) + 177Lu-DOTA-girentuximab (6 MBq) | Complete Response Rate | 4 out of 4 | [15] |
Table 2: Clinical Trial Data for this compound
| Trial Phase | Cancer Type | Combination Therapy | This compound Dose | Key Findings | Citation |
| Phase Ib (NCT03770689) | Locally Advanced Rectal Cancer | + Capecitabine + Radiotherapy | 50-250 mg QD | MTD: ≤150 mg QD was tolerable. cCR/pCR rate was 5.3% (n=1). Did not improve complete response rates at tolerable doses. | [2][9][16] |
| Phase I | Advanced Head and Neck Tumors | + Palliative Radiotherapy (RT) | Up to 200 mg QD | Well-tolerated. | [17] |
| Phase I | Advanced Head and Neck Tumors | + RT + Cisplatin | - | Tolerable dose yielded insufficient exposure. | [17] |
| Phase I/II | Advanced Solid Tumors / Hepatobiliary Malignancies | + Avelumab + Hypofractionated RT | Up to 250 mg QD | Tolerable. Limited antitumor activity (one partial response). |
Table 3: Pharmacokinetic Parameters of this compound
| Subject | Dose/Condition | Tmax (median) | Cmax (Geo. Mean Ratio %) | AUC0–t (Geo. Mean Ratio %) | t1/2 (Geo. Mean) | Citation |
| Healthy Volunteers | 100 mg Tablet (Fed vs. Fasted) | 3.5 h vs. 1.0 h | 104.47% | 123.81% | 3.34 h vs. 5.40 h | [18][19] |
| Healthy Volunteers | 100 mg Oral Suspension vs. Tablet (Fasted) | 0.5 h vs. 1.0 h | 173.29% | 124.83% | - | [18][19] |
| Mice | 20 mpk (single oral dose) | 2.0 h | - | - | 2.4 h | [14] |
Experimental Protocols
Evaluating the efficacy of a DNA-PK inhibitor like this compound requires a suite of specialized assays to measure DNA damage, cell survival, and pathway modulation.
Clonogenic Survival Assay
This assay is the gold standard for measuring the effects of cytotoxic agents, like radiation, on cell reproductive viability.[20][21][22] It determines the ability of a single cell to proliferate and form a colony (typically >50 cells).
-
Principle: Cells are treated with a DNA-damaging agent (e.g., radiation) with or without this compound. They are then plated at low densities and allowed to grow for 1-3 weeks. The number of resulting colonies is counted to determine the surviving fraction of cells compared to an untreated control. A lower survival fraction in the combination group indicates sensitization.[21]
-
Methodology:
-
Cell Culture: Maintain cancer cell lines in appropriate growth medium.
-
Treatment: Treat cells with varying doses of radiation and/or a fixed concentration of this compound.
-
Plating: Trypsinize cells to create a single-cell suspension. Count cells and plate a specific number (e.g., ranging from 100 to 8000 cells, depending on the radiation dose) into 6-well plates or petri dishes.[20][23]
-
Incubation: Incubate plates for 9-14 days at 37°C in a humidified incubator to allow colony formation.[23]
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% formalin or 4% paraformaldehyde. Stain colonies with a solution such as 0.5% crystal violet.[23]
-
Counting: Manually or automatically count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot SF on a logarithmic scale against the radiation dose to generate cell survival curves.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is a sensitive method for quantifying DNA double-strand breaks at the single-cell level.[24][25]
-
Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[24] These phosphorylated histones accumulate at the site of damage, forming discrete nuclear foci that can be visualized and counted using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody.[25][26] An increase in the number of foci per nucleus indicates a higher level of DNA damage or a failure to repair existing damage.
-
Methodology:
-
Cell Treatment: Grow cells on coverslips and treat with DNA-damaging agents with or without this compound. Allow cells to recover for a set time (e.g., 30 minutes to 24 hours) to allow for foci formation and repair kinetics assessment.[25][27]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize the membranes with a detergent like 0.3% Triton X-100 to allow antibody entry.[24]
-
Blocking: Block non-specific antibody binding sites using a solution like 5% Bovine Serum Albumin (BSA).[24]
-
Antibody Incubation: Incubate cells with a primary antibody specific for γH2AX, typically overnight at 4°C. Following washes, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).[24][25]
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Count the number of γH2AX foci per nucleus using automated software like Fiji/ImageJ for unbiased, high-throughput analysis.[24][28]
-
-
Data Analysis: Quantify the average number of foci per nucleus for each treatment condition. Statistical analysis is performed to determine significant differences between groups.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for measuring various types of DNA damage in individual cells, including single- and double-strand breaks.[29]
-
Principle: Single cells are embedded in an agarose gel on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA "nucleoid".[30] During electrophoresis, fragmented DNA (resulting from damage) migrates away from the nucleoid towards the anode, forming a "comet tail". The length and intensity of the tail are proportional to the amount of DNA damage.[29] The assay can be run under alkaline conditions to detect both single- and double-strand breaks or neutral conditions to primarily detect double-strand breaks.[30][31]
-
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from treated and control cell populations.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specialized slide. Allow the agarose to solidify.[29]
-
Lysis: Immerse the slides in a chilled lysis solution to break down cell and nuclear membranes.[29]
-
Unwinding (for Alkaline Assay): Place slides in an alkaline solution to unwind the DNA, exposing breaks.[29]
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with either neutral or alkaline buffer. Apply a voltage (e.g., 1 V/cm) to separate the damaged DNA from the nucleoid.[29][30]
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide). Visualize the "comets" using a fluorescence microscope.
-
-
Data Analysis: Use specialized software to measure comet parameters such as tail length, tail intensity (% DNA in tail), and tail moment. These quantitative measures reflect the extent of DNA damage.
Conclusion and Future Directions
This compound is a promising DNA-PK inhibitor that has consistently demonstrated the ability to sensitize cancer cells to DNA-damaging therapies in preclinical models.[1][10] By selectively blocking the NHEJ repair pathway, it exploits a key survival mechanism of tumor cells, particularly in combination with radiotherapy and certain chemotherapies.[1][3]
Clinical data, while still emerging, suggest that finding the optimal therapeutic window—balancing efficacy with tolerability—is crucial, especially when combining this compound with other potent radiosensitizers like cisplatin or standard chemoradiation regimens.[9][17] The tolerability observed in combination with palliative radiotherapy and novel agents like radioimmunotherapies points toward promising future applications.[15][17]
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to benefit from DNA-PK inhibition.
-
Exploring rational combination strategies, such as with PARP inhibitors or in synthetic lethality approaches for specific genetic backgrounds (e.g., TP53 mutations).[13]
-
Optimizing dosing schedules to maximize radiosensitization while minimizing toxicity to normal tissues.[18][19]
References
- 1. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. letswinpc.org [letswinpc.org]
- 9. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting DNA Repair with Combined Inhibition of NHEJ and MMEJ Induces Synthetic Lethality in TP53-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase 1 Study of the DNA-PK Inhibitor this compound in Combination With Radiation Therapy With or Without Cisplatin in Patients With Advanced Head and Neck Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phase I crossover study of DNA‐protein kinase inhibitor this compound in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clonogenic Assay [en.bio-protocol.org]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 27. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry [bio-protocol.org]
- 28. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mcgillradiobiology.ca [mcgillradiobiology.ca]
Foundational Research Review of Nedisertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedisertib, also known as M3814 and peposertib, is an orally bioavailable and highly selective small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3] As a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, DNA-PK is crucial for the repair of DNA double-strand breaks (DSBs).[1] Many conventional cancer therapies, including radiotherapy and various chemotherapeutic agents, induce DSBs to trigger cancer cell death. However, tumor cells can develop resistance by upregulating DNA repair mechanisms like NHEJ. Nedisertib's targeted inhibition of DNA-PK aims to abrogate this resistance, thereby sensitizing cancer cells to DNA-damaging agents and enhancing therapeutic efficacy.[2][4] This technical guide provides an in-depth review of the foundational preclinical and early clinical research on Nedisertib, presenting key data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: DNA-PK Inhibition
Nedisertib functions as an ATP-competitive inhibitor of DNA-PKcs.[5] By binding to the kinase domain, it blocks the autophosphorylation of DNA-PKcs at serine 2056, a critical step for its activation in response to DNA damage.[5] This inhibition prevents the recruitment and phosphorylation of downstream DNA repair proteins, effectively stalling the NHEJ pathway. The consequence is an accumulation of unrepaired DSBs, leading to cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[4]
Preclinical Pharmacology and Efficacy
The preclinical development of Nedisertib has demonstrated its potency and selectivity as a DNA-PK inhibitor and its effectiveness as a radiosensitizer and chemosensitizer across a range of cancer models.
In Vitro Potency and Selectivity
Nedisertib has shown high potency in inhibiting DNA-PK in both biochemical and cellular assays.
| Assay Type | IC50 Value | Cell Lines/Conditions | Reference |
| Cell-Free Kinase Assay | < 3 nM | Purified DNA-PK | [1][3][4] |
| Cellular Autophosphorylation Inhibition | 46 nM - 50 nM | HCT-116 and FaDu cancer cells treated with bleomycin | [6] |
| Cellular Autophosphorylation Inhibition | 100 - 500 nM | Various cancer cell lines | [5] |
Table 1: In Vitro Potency of Nedisertib
Radiosensitization and Chemosensitization In Vitro
A key therapeutic rationale for Nedisertib is its ability to enhance the efficacy of DNA-damaging agents. Studies have shown that Nedisertib can significantly sensitize cancer cells to ionizing radiation (IR) and chemotherapeutic drugs that induce DSBs.
| Combination Agent | Effect | Cell Lines | Reference |
| Ionizing Radiation (IR) | Potent sensitization to IR, leading to decreased cell viability. | 92 cancer cell lines | [1] |
| Mitoxantrone & Doxorubicin | Reversal of multidrug resistance in ABCG2-overexpressing lung cancer cells. | NCI-H460/MX20, A549/MX10 | [4] |
| Calicheamicin | Synergistic enhancement of apoptotic activity. | Acute Myeloid Leukemia (AML) cell lines | [5] |
Table 2: In Vitro Combination Efficacy of Nedisertib
In Vivo Efficacy in Xenograft Models
The antitumor activity of Nedisertib in combination with radiotherapy has been evaluated in various human tumor xenograft models in mice. These studies have demonstrated significant tumor growth inhibition and even complete tumor regression.
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | Oral Nedisertib (25-300 mg/kg) with fractionated IR (2 Gy/fraction for 6 weeks) | Complete tumor regression with no regrowth at 25 and 50 mg/kg doses of Nedisertib. | [2][4] |
| NCI-H460 | Lung Cancer | Oral Nedisertib with IR | Induced tumor regression. | [4] |
| Multiple Models | Colon, Head and Neck, Lung, Pancreatic | Oral Nedisertib with IR | Significant inhibition of tumor growth across all models. | [4] |
| AML Xenografts (MV4-11, HL-60) | Acute Myeloid Leukemia | Nedisertib in combination with Mylotarg (gemtuzumab ozogamicin) | Increased efficacy and significantly improved survival benefit without increased toxicity. | [5] |
Table 3: In Vivo Efficacy of Nedisertib in Xenograft Models
Signaling Pathways and Experimental Workflows
DNA Double-Strand Break Repair and Nedisertib's Point of Intervention
The following diagram illustrates the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and highlights the inhibitory action of Nedisertib.
General Experimental Workflow for In Vivo Xenograft Studies
The diagram below outlines a typical experimental workflow for evaluating the efficacy of Nedisertib in combination with ionizing radiation in a mouse xenograft model.
Key Experimental Protocols
DNA-PK Kinase Assay (In Vitro)
Objective: To determine the IC50 of Nedisertib against purified DNA-PKcs.
Methodology:
-
A kinase assay is performed using purified DNA-PKcs and a p53-derived peptide as the substrate.
-
The reaction is initiated by the addition of [γ-³²P] ATP.
-
The reaction is carried out in the presence of varying concentrations of Nedisertib or a DMSO control.
-
The amount of phosphorylated p53 peptide is quantified to determine the kinase activity.
-
IC50 values are calculated from the dose-response curve.[6]
Cellular DNA-PK Autophosphorylation Inhibition Assay
Objective: To assess the ability of Nedisertib to inhibit DNA-PK autophosphorylation in a cellular context.
Methodology:
-
Cancer cell lines (e.g., HCT-116, FaDu) are treated with a DNA-damaging agent like bleomycin to induce DSBs and activate DNA-PK.
-
Cells are concurrently treated with varying concentrations of Nedisertib or a DMSO control.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated DNA-PKcs (pS2056) and total DNA-PKcs.
-
The inhibition of autophosphorylation is quantified relative to the total protein levels.
In Vivo Xenograft Model for Radiosensitization
Objective: To evaluate the efficacy of Nedisertib in combination with ionizing radiation in a preclinical tumor model.
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups: vehicle control, Nedisertib alone, IR alone, and Nedisertib in combination with IR.
-
Nedisertib is administered orally at specified doses and schedules.
-
Ionizing radiation is delivered locally to the tumors, often in a fractionated schedule to mimic clinical practice.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
Efficacy is determined by comparing tumor growth inhibition and survival rates between the treatment groups.[2]
Clinical Development Overview
Nedisertib has progressed into clinical trials to evaluate its safety, tolerability, and efficacy in cancer patients. As of recent reports, Nedisertib has been investigated in multiple clinical trials, including Phase 1 and Phase 1/Phase 2 studies.[1] These trials are exploring Nedisertib both as a monotherapy and in combination with radiotherapy or chemotherapy in patients with advanced solid tumors, acute myeloid leukemia, and other malignancies.[1]
Conclusion
The foundational research on Nedisertib provides a strong rationale for its clinical development as a targeted anticancer agent. Its potent and selective inhibition of DNA-PK, a key enzyme in DNA double-strand break repair, has been demonstrated to effectively sensitize cancer cells to radiotherapy and chemotherapy in preclinical models. The in vivo studies have shown promising antitumor activity, including complete tumor regressions in some models, with a manageable safety profile. Ongoing clinical trials will be crucial in determining the therapeutic potential of Nedisertib in various cancer types and treatment combinations. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals engaged in the field of DNA damage response and targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nedisertib (M3814, MSC2490484A) | inhibitor/agonist | CAS 1637542-33-6 | Buy Nedisertib (M3814, MSC2490484A) from Supplier InvivoChem [invivochem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Chemosensitization Protocol Using Peposertib (M3814)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peposertib (also known as M3814) is a potent and selective, orally bioavailable inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] Many conventional chemotherapeutic agents, such as topoisomerase II inhibitors (e.g., doxorubicin, etoposide) and ionizing radiation, function by inducing DSBs in cancer cells.[2][5] However, efficient DNA repair through pathways like NHEJ can lead to treatment resistance.[4]
By inhibiting DNA-PK, this compound blocks the NHEJ repair mechanism, leading to an accumulation of cytotoxic DNA damage induced by other agents.[4][6] This mechanism strongly potentiates the antitumor effects of DNA-damaging therapies, a phenomenon known as chemosensitization.[2][7] In vitro studies have consistently demonstrated that this compound acts synergistically with topoisomerase II inhibitors and radiation in various cancer cell lines, including triple-negative breast cancer (TNBC), synovial sarcoma, and acute leukemia.[6][8][9] This application note provides a detailed protocol for assessing the chemosensitizing potential of this compound in combination with a DNA-damaging agent in cancer cell lines.
Mechanism of Action: this compound-Induced Chemosensitization
Chemotherapeutic agents or radiation induce DNA double-strand breaks, activating the cell's DNA damage response (DDR). A key repair pathway is NHEJ, which is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, followed by the recruitment and activation of DNA-PKcs. DNA-PKcs then autophosphorylates and phosphorylates other downstream targets to facilitate the ligation of the broken ends. This compound competitively binds to the ATP-binding site of DNA-PKcs, inhibiting its kinase activity.[7] This blockade prevents the completion of NHEJ, leaving the DSBs unrepaired. The persistence of these breaks triggers downstream signaling cascades, often involving ATM and p53, which can lead to cell cycle arrest, senescence, or apoptosis, thereby enhancing the cytotoxic effect of the primary cancer therapy.[2][6][8]
Experimental Protocol
This protocol outlines a method to determine the chemosensitizing effect of this compound by evaluating cell viability and calculating the Combination Index (CI) based on the Chou-Talalay method.[10][11]
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)[5]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)[5]
-
This compound (M3814)[5]
-
Chemotherapeutic agent (e.g., Doxorubicin)[5]
-
Dimethyl sulfoxide (DMSO, sterile)[5]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Cell viability assay reagent (e.g., Resazurin, MTT, or ATP-based kits like CellTiter-Glo®)[12][13][14]
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure
1. Cell Seeding (Day 1) a. Culture cells in appropriate flasks until they reach approximately 80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge to obtain a cell pellet. c. Resuspend the pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density (e.g., 3,000-5,000 cells/well for MDA-MB-231). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" blanks. f. Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
2. Drug Preparation and Treatment (Day 2) a. Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., Doxorubicin) in DMSO. Store at -20°C.[5] b. On the day of treatment, thaw the stock solutions and prepare serial dilutions in complete medium to achieve the final desired concentrations. The final DMSO concentration in the media should not exceed 0.1% (v/v).[5] c. Single Agent Titration: To determine the IC50 of each drug individually, treat sets of wells with a range of concentrations for this compound alone and the chemo-agent alone. d. Combination Treatment: Treat wells with a matrix of concentrations. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values (e.g., 1:1 equipotency ratio).[15] Alternatively, use a range of concentrations for one drug against a fixed concentration of the second drug. e. Be sure to include vehicle control wells (medium with 0.1% DMSO) and untreated control wells. f. Gently remove the medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. g. Incubate the plate for 72-96 hours (or a duration relevant to the cell line's doubling time).
3. Cell Viability Assessment (Day 5) a. After the incubation period, add the cell viability reagent of choice to all wells, including controls, following the manufacturer's instructions. For example, add 20 µL of Resazurin solution and incubate for 2-4 hours.[14] b. Measure the signal on a microplate reader at the appropriate wavelength (e.g., 570 nm absorbance for MTT; 560Ex/590Em for Resazurin).[14]
4. Data Analysis a. Calculate Percent Viability: Subtract the average blank reading from all other readings. Normalize the data to the vehicle-treated control wells, which represent 100% viability.
- % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 b. Determine IC50 Values: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value for each drug alone and in combination. c. Calculate Combination Index (CI): Use the Chou-Talalay method to quantify the drug interaction.[11] The CI value determines whether the combination is synergistic, additive, or antagonistic.[10]
- CI < 1: Synergism
- CI = 1: Additive effect
- CI > 1: Antagonism Software like CompuSyn can be used to automatically calculate CI values from dose-effect data.[15]
Data Presentation
Quantitative results from chemosensitization experiments are typically summarized to show the potency shift of the chemotherapeutic agent and the nature of the drug interaction.
Table 1: Example IC50 Values and Combination Index for this compound and Doxorubicin in MDA-MB-231 Cells
| Treatment Group | IC50 (nM) | Combination Index (CI) | Interpretation |
| Doxorubicin alone | 50.0 | - | - |
| This compound alone | >1000 | - | - |
| Doxorubicin + 100 nM this compound | 12.5 | 0.45 | Synergism |
| Doxorubicin + 300 nM this compound | 5.2 | 0.28 | Strong Synergism |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
This protocol provides a robust framework for evaluating the ability of this compound to sensitize cancer cells to DNA-damaging agents in vitro. This compound has demonstrated synergistic antiproliferative activity when combined with topoisomerase II inhibitors like doxorubicin, epirubicin, and etoposide in multiple cancer models.[8] By quantifying the shift in IC50 values and calculating the Combination Index, researchers can effectively determine the potential of this compound as a chemosensitizing agent for further preclinical and clinical development.
References
- 1. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor this compound (formerly M3814) in patients with… [ouci.dntb.gov.ua]
- 2. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. punnettsquare.org [punnettsquare.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Guide | How to Measure Cell Viability [promega.co.uk]
- 14. DNA-Dependent Protein Kinase Inhibitor this compound Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Peposertib in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peposertib (M3814) is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] By blocking this repair mechanism, this compound enhances the efficacy of DNA-damaging agents like chemotherapy and radiotherapy, leading to increased tumor cell death.[2][4] These application notes provide a comprehensive guide for utilizing this compound in a cell culture setting, including its mechanism of action, recommended experimental protocols, and expected outcomes.
Mechanism of Action
This compound functions by binding to and inhibiting the catalytic subunit of DNA-PK (DNA-PKcs).[5] In cancer cells, DNA repair pathways are often highly active, contributing to resistance to treatments that induce DNA damage. The NHEJ pathway, which is primarily mediated by DNA-PK, is a major route for repairing DSBs.[3][6] When cancer cells are treated with agents that cause DSBs, such as topoisomerase II inhibitors (e.g., doxorubicin) or ionizing radiation, this compound prevents the repair of this damage.[7][8] This leads to an accumulation of DNA damage, which can trigger cell cycle arrest, apoptosis, and in some cases, premature senescence.[6][7][9]
Furthermore, the inhibition of DNA-PK by this compound can lead to the hyperactivation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway as a compensatory mechanism.[7][10] This can result in the phosphorylation and activation of downstream targets like p53 and Chk2, further promoting apoptosis and cell cycle arrest.[7][8]
Data Presentation: Efficacy of this compound in Combination Therapy
The following tables summarize the effective concentrations of this compound when used in combination with other anti-cancer agents in various cancer cell lines.
| Cell Line | Combination Agent | This compound Concentration | Effect | Reference |
| Synovial Sarcoma | ||||
| SYO-1 | Doxorubicin | 1 µM | Potentiation of doxorubicin cytotoxicity | [7] |
| HS-SY-II | Doxorubicin | 1 µM | Potentiation of doxorubicin cytotoxicity | [7] |
| Melanoma | ||||
| M12 | Radiation (5 Gy) | 100-1,000 nM | Suppression of radiation-induced DNA-PKcs autophosphorylation | [5] |
| M27 | Radiation (5 Gy) | 300-1,000 nM | Elevated phospho-S824-KAP1, indicating enhanced DNA damage signaling | [5] |
| Acute Myeloid Leukemia | ||||
| Molm-13 | Daunorubicin (1-10 nM) | 300 nM | Promotion of myeloid differentiation | [8] |
| MV4-11 | Daunorubicin (1-10 nM) | 300 nM | Promotion of myeloid differentiation | [8] |
| Molm-13 | Ionizing Radiation (2 Gy) | 1 µM | Over-activation of p53 apoptotic signaling | [8] |
| Triple-Negative Breast Cancer | ||||
| MDA-MB-231 | Doxorubicin | 1 µM | 57-fold shift in the half-maximal inhibitory concentration (IC50) of doxorubicin | [10] |
| MDA-MB-231 | Etoposide | 1 µM | Comparable IC50 shift to doxorubicin | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability Assay (e.g., Alamar Blue or MTT)
This protocol is designed to assess the effect of this compound, alone or in combination, on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound (solubilized in DMSO)
-
Combination agent (e.g., doxorubicin, etoposide)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Alamar Blue, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-7,500 cells per well and allow them to adhere overnight.[7]
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete cell culture medium. The final DMSO concentration should not exceed 0.1% (v/v).[7][10]
-
Treatment: Treat the cells with this compound alone, the combination agent alone, or a combination of both. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the treated cells for a predetermined period, typically ranging from 24 to 168 hours, depending on the cell line and research question.[7]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination treatments, synergy scores can be calculated using software like Combenefit.[7]
Immunoblotting (Western Blotting)
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DNA-PKcs, anti-phospho-p53, anti-p21, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine relative protein expression levels.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol allows for the quantitative analysis of cell cycle distribution and apoptosis induction following treatment with this compound.
Materials:
-
Treated cells
-
PBS
-
Ethanol (for cell cycle analysis)
-
Propidium iodide (PI) staining solution with RNase A (for cell cycle analysis)
-
Annexin V-FITC and PI apoptosis detection kit
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Fixation: Harvest and wash the treated cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A.
-
Analysis: Analyze the stained cells on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Procedure for Apoptosis Analysis:
-
Staining: Harvest and wash the treated cells with PBS, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a valuable research tool for investigating the role of DNA repair in cancer cell survival and for exploring novel combination therapies. By understanding its mechanism of action and employing the detailed protocols provided, researchers can effectively evaluate the potential of this compound to sensitize cancer cells to DNA-damaging agents. Careful optimization of cell line-specific conditions and treatment durations is crucial for obtaining robust and reproducible results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C24H21ClFN5O3 | CID 86292849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DNA-Dependent Protein Kinase Inhibitor this compound Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Determining the Optimal Concentration of Peposertib for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal in vitro concentration of Peposertib, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). By inhibiting the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, this compound enhances the efficacy of DNA-damaging agents. These guidelines will enable researchers to effectively design and execute experiments to identify the ideal concentration of this compound for their specific cancer cell lines and experimental contexts.
Introduction to this compound
This compound is an orally bioavailable small molecule that targets DNA-PK, a key enzyme in the NHEJ pathway responsible for repairing DNA double-strand breaks (DSBs).[1][2] In many cancer cells, the upregulation of DNA repair mechanisms contributes to resistance to therapies like chemotherapy and radiation.[2] By blocking DNA-PK, this compound prevents the repair of DSBs, leading to increased cytotoxicity of DNA-damaging agents and subsequent tumor cell death.[1][2] Preclinical studies have shown that this compound can synergize with topoisomerase II inhibitors and radiation, making it a promising candidate for combination therapies.[1][3]
Determining the Optimal Concentration: Key Considerations
The optimal concentration of this compound for in vitro studies is dependent on the cell line, the combination agent (if any), and the desired biological endpoint. Generally, a concentration that is effective at inhibiting the target without causing significant single-agent cytotoxicity is preferred for synergy studies. Based on published data, a concentration range of 100 nM to 1 µM is a suitable starting point for most cancer cell lines.[4][5] One study identified 300 nM as an optimal concentration for radiosensitization in melanoma cells.[4] For combination studies with chemotherapeutic agents like doxorubicin, a concentration of 1 µM has been used as a sublethal dose that potentiates the cytotoxic effects of the chemotherapy.
Data Presentation: Recommended this compound Concentration Range for Initial In Vitro Experiments
| Parameter | Recommended Range | Rationale | Reference |
| Initial Screening (Single Agent) | 10 nM - 10 µM | To determine the IC50 and identify a sublethal concentration for synergy studies. | General Practice |
| Synergy Studies (with DNA-damaging agents) | 100 nM - 1 µM | This range has been shown to effectively inhibit DNA-PK and sensitize cancer cells to radiation and chemotherapy. | [4][5] |
| Optimal Target Concentration (as a starting point) | 300 nM | Identified as an optimal concentration for radiosensitization in melanoma cell lines. | [4] |
Signaling Pathway Modulated by this compound
Caption: this compound inhibits DNA-PK, blocking the NHEJ pathway and enhancing ATM-p53 signaling.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound as a single agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 10 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is to assess the effect of this compound on the DNA damage response pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DNA-damaging agent (e.g., doxorubicin or irradiation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-yH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the selected sublethal concentration of this compound (e.g., 300 nM or 1 µM) for 1-2 hours, followed by co-treatment with a DNA-damaging agent for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[5]
-
Scrape the cells and collect the lysate. Sonicate the lysate to shear DNA and centrifuge to pellet cell debris.[5]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol is to quantify the induction of apoptosis following treatment with this compound, alone or in combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DNA-damaging agent
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer or imaging cytometer (e.g., Incucyte)
Procedure:
-
Seed cells in 6-well plates or other suitable culture vessels.
-
Treat the cells with this compound and/or a DNA-damaging agent as determined in previous experiments. Include appropriate controls.
-
Incubate for a suitable period to induce apoptosis (e.g., 48-72 hours).
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry or an imaging cytometer.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for determining the optimal in vitro concentration of this compound. By systematically evaluating its single-agent effects and its ability to synergize with DNA-damaging agents, researchers can confidently select an appropriate concentration for their studies to further elucidate the therapeutic potential of this promising DNA-PK inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-Dependent Protein Kinase Inhibitor this compound Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Peposertib Xenograft Model in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for establishing and utilizing a murine xenograft model to evaluate the efficacy of Peposertib, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This compound, also known as M3814, functions by blocking the non-homologous end joining (NHEJ) pathway, a critical DNA double-strand break (DSB) repair mechanism.[1][2][3] This inhibition enhances the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies, making this compound a promising candidate for combination cancer therapies.[4][5][6] These application notes offer comprehensive methodologies for cell line selection, animal handling, tumor implantation, drug administration, and efficacy evaluation, supported by quantitative data from preclinical studies and illustrative diagrams of the underlying signaling pathways and experimental workflows.
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[5] It plays a central role in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DSBs in human cells.[3][5] In many cancer cells, the upregulation of DNA repair pathways, including NHEJ, contributes to resistance to radiotherapy and chemotherapy.[2][7]
This compound is an orally bioavailable small molecule inhibitor that selectively targets the catalytic subunit of DNA-PK (DNA-PKcs).[2][7][8] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by exogenous agents, leading to increased tumor cell death.[2][3] Preclinical studies have demonstrated that this compound can potentiate the anti-tumor effects of ionizing radiation and topoisomerase II inhibitors in various cancer models, including triple-negative breast cancer, glioblastoma, rectal cancer, and synovial sarcoma.[4][7][9][10]
This protocol details the establishment of a subcutaneous xenograft model in mice to assess the in vivo efficacy of this compound as a monotherapy or in combination with other cancer treatments.
Signaling Pathway of this compound Action
This compound's mechanism of action centers on the inhibition of the DNA-PK-mediated NHEJ pathway for repairing DNA double-strand breaks. This diagram illustrates the key steps in this process and the point of intervention for this compound.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. This compound | C24H21ClFN5O3 | CID 86292849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
Best Practices for Dissolving and Storing Peposertib for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the dissolution and storage of Peposertib (also known as M3814), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), for laboratory use. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
I. Introduction to this compound
This compound is an orally bioavailable small molecule that targets the catalytic subunit of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway.[1][2] The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs, thereby sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[1][2][3] Its mechanism of action makes it a subject of significant interest in oncology research.
II. Quantitative Data Summary
The following tables summarize key quantitative data for dissolving and storing this compound for both in vitro and in vivo applications.
Table 1: Dissolution Parameters for In Vitro Use
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-quality, anhydrous DMSO is recommended. |
| Recommended Stock Concentration | 10 mM | A higher concentration may be possible, but 10 mM is a commonly used and effective starting point. |
| Final DMSO Concentration in Media | ≤ 0.5% | To avoid cytotoxicity, the final concentration of DMSO in cell culture media should be minimized. Some cell lines may tolerate up to 1%, but this should be determined empirically.[4] |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Short-Term Stability (1 month) | Long-Term Stability (up to 6 months) |
| Powder | -20°C | Stable | Stable for years when stored properly. |
| DMSO Stock Solution | -20°C | Stable | Generally considered stable, but re-testing is recommended for long-term experiments.[5] |
| DMSO Stock Solution | -80°C | Stable | Preferred for long-term storage to ensure maximum stability.[5] |
Note: Specific long-term stability data for this compound in DMSO is not extensively published. The recommendations above are based on general best practices for storing kinase inhibitors in DMSO. For critical long-term studies, periodic re-evaluation of the stock solution's activity is advised.
III. Experimental Protocols
A. Protocol for Preparing this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C₂₄H₂₁ClFN₅O₃) is 481.9 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.82 mg of this compound powder.
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no higher than 37°C) may be applied if necessary, but is not typically required.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months or longer), store the aliquots at -80°C.
-
B. Protocol for Preparing Working Solutions for Cell Culture
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Important: To prevent precipitation, add the this compound stock solution to the pre-warmed cell culture medium while gently mixing. Avoid adding a large volume of cold medium directly to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to minimize solvent-induced cytotoxicity.[4] A vehicle control (media with the same final concentration of DMSO) should be included in all experiments.
C. Protocol for Preparing this compound Formulation for In Vivo Use (Oral Gavage in Mice)
This protocol is based on formulations reported in preclinical studies.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC) or Methocel
-
Tween 20
-
Sodium citrate
-
Sterile water
-
pH meter
-
Stir plate and stir bar
-
Homogenizer (optional)
Vehicle Preparation (0.5% HPMC, 0.25% Tween 20 in 300 mM Sodium Citrate Buffer, pH 2.5):
-
Prepare 300 mM Sodium Citrate Buffer:
-
Dissolve sodium citrate in sterile water to a final concentration of 300 mM.
-
Adjust the pH of the solution to 2.5 using hydrochloric acid (HCl).
-
-
Prepare the Final Vehicle:
-
To the sodium citrate buffer, add HPMC to a final concentration of 0.5% (w/v). Stir continuously until fully dissolved. This may take some time.
-
Add Tween 20 to a final concentration of 0.25% (v/v) and continue to stir until the solution is homogenous.
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder to achieve the desired final dosing concentration.
-
Add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.
-
For a more homogenous suspension, sonication or homogenization may be used.
-
Prepare the suspension fresh daily before administration.
IV. Visualizations
A. Signaling Pathway Diagram
The following diagram illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the mechanism of action of this compound.
References
- 1. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Assessing DNA-PK Inhibition by Peposertib
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the DNA damage response (DDR), playing a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2][3] In many cancer cells, there is a heightened reliance on the NHEJ pathway for genomic integrity and survival, making DNA-PK an attractive therapeutic target.[4][5] Inhibiting DNA-PK can prevent the repair of DSBs induced by radiotherapy or certain chemotherapies, thereby enhancing their cytotoxic effects and leading to tumor cell death.[1][6]
Peposertib (formerly M3814) is an orally administered, potent, and selective small-molecule inhibitor of DNA-PK.[1][6][7] It blocks the kinase activity of DNA-PK at sub-nanomolar concentrations, effectively suppressing the NHEJ repair pathway.[6][8][9] Preclinical and clinical studies have shown that this compound potentiates the anti-tumor effects of ionizing radiation and DSB-inducing agents like topoisomerase II inhibitors.[8][10][11][12]
These application notes provide a comprehensive set of methodologies for researchers, scientists, and drug development professionals to assess the biochemical and cellular activity of this compound as a DNA-PK inhibitor. The protocols cover in vitro enzymatic assays, cellular target engagement and downstream functional assays, and in vivo pharmacodynamic and efficacy studies.
DNA-PK Signaling Pathway and Mechanism of Action of this compound
The NHEJ pathway is the primary mechanism for repairing DSBs in human cells.[2] The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the DNA-PK catalytic subunit (DNA-PKcs).[3][4] This assembly activates the serine/threonine kinase function of DNA-PKcs, leading to the phosphorylation of itself (autophosphorylation) and other downstream targets.[4][6] This phosphorylation cascade facilitates the recruitment of other repair factors, such as XRCC4 and DNA Ligase IV, which ultimately ligate the broken DNA ends.[10] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of DNA-PKcs and preventing the phosphorylation events necessary for the completion of NHEJ.[4][6]
Caption: DNA-PK signaling in the NHEJ pathway and inhibition by this compound.
Part 1: In Vitro Biochemical Assessment
The initial assessment of a kinase inhibitor involves determining its direct effect on the enzymatic activity of its target. A luminometry-based in vitro kinase assay is a robust method to quantify the potency of this compound by determining its half-maximal inhibitory concentration (IC50).
Data Presentation: Biochemical Potency of DNA-PK Inhibitors
The potency of this compound can be compared to other known DNA-PK inhibitors.
| Inhibitor | DNA-PK IC50 (nM) | Notes |
| This compound (M3814) | Sub-nanomolar | A potent and selective, orally bioavailable inhibitor.[6] |
| AZD7648 | 0.6 | A potent and selective DNA-PK inhibitor.[4] |
| NU7441 | 14 | A highly potent and selective inhibitor.[4] |
| CC-115 | 13 | A dual inhibitor of DNA-PK and mTOR.[4] |
| Wortmannin | 16 | A non-selective PI3K-related kinase inhibitor.[4] |
Experimental Protocol: In Vitro DNA-PK Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to DNA-PK activity.[4][13][14]
Materials:
-
DNA-PK Kinase Enzyme System (e.g., Promega, Cat.# V4107), containing:
-
Purified human DNA-PK enzyme
-
DNA-PK peptide substrate
-
Activating DNA (Calf Thymus DNA)
-
Reaction Buffer
-
-
This compound, serially diluted in DMSO
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat.# V9101)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Reaction Setup: Prepare a master mix for the kinase reaction in a microcentrifuge tube. For each reaction, combine:
-
Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Activating DNA
-
DNA-PK peptide substrate (final concentration ~0.2 µg/µl)
-
Purified DNA-PK enzyme (e.g., 10 units/reaction)
-
-
Inhibitor Addition: Add 1 µl of serially diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Initiate Reaction: Add the kinase reaction master mix to the wells. Then, add ATP to initiate the reaction (final concentration ~150 µM). The typical final reaction volume is 5-10 µl.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well (twice the initial reaction volume). This reagent converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the plate on a luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with DNA-PK activity.[14]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Caption: Workflow for an in vitro DNA-PK kinase assay using ADP-Glo™ technology.
Part 2: Cellular Assessment of Target Engagement and Function
Confirming that this compound engages its target in a cellular environment and produces the desired functional outcome is a critical step. Key experiments include measuring the inhibition of DNA-PK autophosphorylation, quantifying the persistence of DNA damage, and assessing cell survival after treatment.
Data Presentation: Cellular Activity of this compound
| Assay | Cell Line | Treatment | Endpoint | Result |
| p-DNA-PK (S2056) | HCT-116 | Bleomycin + this compound | p-DNA-PK levels | Concentration-dependent inhibition of autophosphorylation.[11] |
| γH2AX Foci | SK-RC-52 | 177Lu-DOTA-girentuximab + this compound | γH2AX foci/nucleus | Significant increase in DNA DSBs with combination treatment.[15][16] |
| Clonogenic Survival | Various | Ionizing Radiation (2 Gy) + this compound (1 µM) | Surviving colonies | Significant loss of clonogenic survival with combination treatment.[17] |
| Cell Viability | MDA-MB-231 | Doxorubicin + this compound | Cell viability (%) | Synergistic antiproliferative activity.[10][18] |
Experimental Protocols
This assay directly assesses target engagement by measuring the inhibition of DNA-PK autophosphorylation at serine 2056, a key marker of its activation.[6][11]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, FaDu)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., Bleomycin, Etoposide, or an irradiator for ionizing radiation)
-
This compound
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies: Rabbit anti-p-DNA-PKcs (S2056), Rabbit anti-total DNA-PKcs, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 20 µg/mL bleomycin) or by exposing cells to ionizing radiation (e.g., 5-10 Gy).
-
Incubate for an additional 1-2 hours post-damage induction.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-DNA-PK (S2056), total DNA-PK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager. Quantify band intensities and normalize the p-DNA-PK signal to total DNA-PK and the loading control.
This assay quantifies DNA DSBs. Inhibition of DNA-PK by this compound prevents DSB repair, leading to an accumulation of γH2AX foci (a marker for DSBs) after DNA damage.[11][19]
Materials:
-
Cells seeded on glass coverslips or in imaging-compatible plates
-
DNA-damaging agent (e.g., Ionizing Radiation)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibody: Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips. The next day, pre-treat with this compound or vehicle for 1-2 hours, followed by treatment with a DNA-damaging agent (e.g., 2 Gy IR).
-
Time Course: Allow cells to recover for a set period (e.g., 4, 8, or 24 hours) to assess repair kinetics.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-γH2AX primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBST.
-
Incubate with an appropriate Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Wash and counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis: Mount the coverslips onto slides. Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji).
Caption: General workflow for cellular assays to assess this compound activity.
Part 3: In Vivo Assessment of Pharmacodynamics and Efficacy
Translating in vitro findings to an in vivo setting is essential. This involves using animal models, typically tumor xenografts, to evaluate the pharmacodynamic (PD) effects of this compound on the target and its efficacy in combination with standard-of-care treatments like radiotherapy.
Data Presentation: In Vivo Efficacy of this compound Combinations
| Model | Treatment Combination | Endpoint | Result |
| Renal Cell Carcinoma Xenograft (SK-RC-52) | 6MBq 177Lu-anti-CAIX RIT + this compound (50 mg/kg) | Complete Response (CR) Rate | 100% CR (4/4 mice) in combo vs. 25% CR (1/4 mice) in RIT alone arm.[19] |
| Prostate Cancer Xenograft (LNCaP) | 6MBq 177Lu-DOTA-rosopatamab + this compound (50 mg/kg) | Complete Response (CR) Rate | 75% CR (3/4 mice) in combination arm.[15] |
| TNBC Xenograft (MX-1) | Pegylated Liposomal Doxorubicin (PLD) + this compound | Tumor Growth Inhibition (T/C %) | Combination induced long-lasting tumor regression (T/C = -5.3%).[10] |
| Human Colon Cancer Xenograft | Fractionated Ionizing Radiation + this compound | Tumor Growth | Led to complete tumor regression at non-toxic doses.[11] |
Experimental Protocols
This protocol assesses target engagement in tumors from treated animals.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Tumor cells for implantation
-
This compound formulated for oral gavage
-
An irradiator or chemotherapeutic agent
-
Tissue collection and processing tools
-
Reagents for Western Blot or Immunohistochemistry (IHC)
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups. Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.[19] After 1-2 hours, treat with a single dose of radiation (e.g., 2-8 Gy).
-
Tissue Collection: At a specified time point post-treatment (e.g., 2, 6, or 24 hours), euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for Western blot analysis, while the other can be fixed in formalin for IHC.
-
PD Analysis:
-
Western Blot: Process the frozen tumor tissue as described in Protocol 4.2.1 to analyze p-DNA-PK and total DNA-PK levels.
-
IHC: Process the formalin-fixed, paraffin-embedded (FFPE) tissue sections. Stain for p-DNA-PK or γH2AX and quantify the signal using digital pathology software.
-
This protocol evaluates the ability of this compound to enhance the anti-tumor efficacy of fractionated radiotherapy, a clinically relevant treatment schedule.[11]
Materials:
-
As listed in 5.2.1
-
Calipers for tumor measurement
-
Scale for monitoring animal body weight
Procedure:
-
Tumor Implantation and Growth: Establish tumors as described in 5.2.1.
-
Randomization: When tumors reach 100-200 mm³, randomize mice into four groups:
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Radiotherapy (RT) alone
-
Group 4: this compound + RT
-
-
Treatment Schedule:
-
Radiotherapy: Administer a fractionated dose of radiation (e.g., 2 Gy per day, 5 days a week, for 2-3 weeks).
-
This compound: Administer this compound (e.g., 25-50 mg/kg) daily via oral gavage, typically 1-2 hours before each radiation fraction.[20]
-
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a defined period after the last treatment to monitor for tumor regrowth.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and assess the statistical significance between treatment groups.
References
- 1. Facebook [cancer.gov]
- 2. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor this compound (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DNA-PK Kinase Enzyme System Application Note [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. DNA-Dependent Protein Kinase Inhibitor this compound Enhances Efficacy of 177Lu-Based Radioimmunotherapy in Preclinical Models of Prostate and Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models | MDPI [mdpi.com]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. researchgate.net [researchgate.net]
Application Note: A Protocol for Western Blotting to Detect Peposertib's Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peposertib (also known as M3814) is a potent, orally bioavailable, and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2][3][4] DNA-PKcs is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks (DSBs).[5][6] In many cancer cells, the upregulation of DNA repair pathways like NHEJ contributes to resistance against DNA-damaging therapies such as radiotherapy and certain chemotherapies.[5][6]
This compound works by binding to and inhibiting the kinase activity of DNA-PKcs, thereby preventing the repair of DSBs.[7][5][8] This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in cell death and enhancing the efficacy of chemo- and radiotherapy.[1][7]
A key step in the activation of DNA-PKcs following DNA damage is its autophosphorylation at several sites, including serine 2056 (S2056). This phosphorylation event is a reliable biomarker for DNA-PKcs activity.[9] Therefore, measuring the inhibition of DNA-PKcs autophosphorylation is a direct method for assessing the target engagement of this compound. This protocol provides a detailed method for using Western blotting to detect the levels of phosphorylated DNA-PKcs (p-DNA-PKcs) in cells treated with this compound, thereby confirming its on-target activity.
Signaling Pathway
The following diagram illustrates the role of DNA-PKcs in the DNA double-strand break repair pathway and its inhibition by this compound.
Caption: DNA-PKcs activation and inhibition by this compound.
Experimental Workflow
The overall experimental process for assessing this compound target engagement is outlined below.
Caption: Western blot workflow for this compound target engagement.
Detailed Experimental Protocol
I. Materials and Reagents
-
Cell Lines: Cancer cell line of interest (e.g., HCT116, U251, HeLa).
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
DNA Damaging Agent: Gamma-irradiator or a chemical inducer like Etoposide.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-12% gradient gels).
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[10]
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-DNA-PKcs (Ser2056).
-
Primary Antibody: Mouse anti-total-DNA-PKcs.[9]
-
Primary Antibody: Rabbit or Mouse anti-GAPDH or β-Actin (Loading Control).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.
-
-
Equipment:
-
Cell culture incubator, biosafety cabinet.
-
Gamma-irradiator (or source for other DNA damaging agent).
-
Centrifuge, vortexer.
-
SDS-PAGE and Western blotting apparatus.
-
PVDF membranes.
-
Chemiluminescence imaging system.
-
II. Step-by-Step Methodology
1. Cell Culture and Treatment a. Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 10, 30, 100, 300, 1000 nM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose. c. Aspirate old medium and add the medium containing this compound or vehicle. Pre-incubate the cells for 2-4 hours.
2. Induction of DNA Damage a. To induce DNA double-strand breaks and activate DNA-PKcs, treat the cells with ionizing radiation (IR). A dose of 5-10 Gy is typically sufficient. b. For chemical induction, treat with an agent like Etoposide (e.g., 10 µM) for 30-60 minutes. c. After IR or chemical treatment, return the cells to the incubator for a short recovery period (e.g., 30-60 minutes) to allow for DNA-PKcs autophosphorylation.
3. Cell Lysate Preparation [11] a. Place culture dishes on ice and wash cells twice with ice-cold PBS. b. Aspirate PBS completely and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 100-200 µL for a well in a 6-well plate). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Quantification and Sample Preparation a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the protein concentration for all samples with lysis buffer. c. Add 1/3 volume of 4x Laemmli sample buffer to 20-40 µg of protein from each sample. d. Boil the samples at 95°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Western Transfer a. Load the denatured protein samples into the wells of a Tris-Glycine SDS-PAGE gel. b. Run the gel at 100-120 V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Note: Due to the large size of DNA-PKcs (~469 kDa), an overnight wet transfer at 4°C and low voltage (e.g., 20-30V) is recommended for efficient transfer.
6. Immunoblotting [11] a. After transfer, block the membrane with 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation. Using BSA is recommended over milk to avoid background from phosphoproteins in milk.[10][12] b. Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C.
- Option 1 (Separate Blots): Use one blot for anti-p-DNA-PKcs (S2056) and another for anti-total-DNA-PKcs. Both should be probed for a loading control.
- Option 2 (Stripping): Probe first for the phosphospecific antibody, then strip the membrane and re-probe for the total protein antibody.
- Recommended Dilutions: Follow manufacturer's datasheets (e.g., 1:1000). c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST (e.g., 1:2000 to 1:5000) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Signal Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation. d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-DNA-PKcs signal to the total DNA-PKcs signal for each condition. Further normalization to a loading control (GAPDH or β-Actin) can account for loading inaccuracies.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Condition | This compound (nM) | p-DNA-PKcs (S2056) Intensity | Total DNA-PKcs Intensity | Normalized Ratio (p-DNA-PKcs / Total) |
| Untreated Control | 0 | 150 | 45,000 | 0.003 |
| IR (10 Gy) Only | 0 | 8,500 | 45,500 | 0.187 |
| IR + this compound | 30 | 4,200 | 44,800 | 0.094 |
| IR + this compound | 100 | 1,100 | 45,200 | 0.024 |
| IR + this compound | 300 | 250 | 44,900 | 0.006 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Expected Results
Upon treatment with a DNA-damaging agent like ionizing radiation, a strong band corresponding to p-DNA-PKcs (S2056) should be visible in the control lane (no this compound). In cells pre-treated with this compound, a dose-dependent decrease in the intensity of this p-DNA-PKcs band is expected, indicating successful inhibition of DNA-PKcs kinase activity. The levels of total DNA-PKcs and the loading control should remain relatively constant across all lanes. This outcome provides direct evidence of this compound's target engagement in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Facebook [cancer.gov]
- 6. nanets.net [nanets.net]
- 7. This compound | C24H21ClFN5O3 | CID 86292849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. DNA-PKcs Antibody | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
A Guide to Using Peposertib in Clonogenic Survival Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peposertib (also known as M3814) is a potent and selective small-molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by ionizing radiation (IR) or certain chemotherapeutic agents, thereby enhancing their cytotoxic effects and leading to tumor cell death.[2][3][4] This makes this compound a promising agent for sensitizing cancer cells to radiotherapy and chemotherapy.
The clonogenic survival assay is the gold standard in vitro method for assessing the reproductive integrity of cells and their ability to form colonies after treatment with cytotoxic agents. This guide provides detailed application notes and protocols for utilizing this compound in clonogenic survival assays to evaluate its efficacy as a radiosensitizer or chemosensitizer.
Mechanism of Action of this compound
This compound functions by binding to and inhibiting the kinase activity of DNA-PK. This disruption of the NHEJ pathway leads to the accumulation of unrepaired DSBs. In the presence of DNA damage, the inhibition of DNA-PK by this compound can also lead to the potentiation of the Ataxia Telangiectasia Mutated (ATM) and p53 signaling pathways, further promoting cell cycle arrest and apoptosis.[3][4]
Caption: this compound inhibits DNA-PK, blocking NHEJ-mediated DNA repair.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in clonogenic survival assays based on published literature.
Table 1: Recommended this compound Concentrations for Clonogenic Assays
| Cell Line | Cancer Type | This compound Concentration (nM) | Notes | Reference |
| M12 | Melanoma | ≥100 | Significant radiosensitization observed. | [5] |
| M27 | Melanoma | 300 - 1000 | Dose-dependent suppression of DNA-PKcs autophosphorylation. | [5] |
| SVG-A | Human Astrocyte | 300 | Significant enhancement of radiosensitivity. | [5] |
| U251 | Glioblastoma | ≥100 | Radiosensitization observed. | [6] |
| GBM10, GBM120 | Glioblastoma (PDX) | 300 | Increased γH2AX foci with radiation. | [6] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 100 - 15,000 | Broad range reported for effective radiosensitization. | [5] |
| Molm-13, MV4-11 | Acute Myeloid Leukemia | 300 | Pre-treatment for 45 minutes before chemotherapy. | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1000 (1 µM) | Used in combination with doxorubicin. | [7] |
Table 2: Experimental Parameters for this compound in Combination with Radiation
| Parameter | Recommendation | Notes | Reference |
| This compound Pre-treatment Time | 1-2 hours before irradiation | Allows for cellular uptake and target engagement. | [1] |
| This compound Exposure Duration | Minimum of 16 hours post-irradiation | Maximal sensitizing effect observed with exposures of 16 hours or longer. Shorter durations (e.g., 2 hours) can still show significant effects. | [5] |
| Radiation Doses | 2-5 Gy | Typical doses for in vitro clonogenic assays. | [5][6] |
Experimental Protocols
This section provides a detailed protocol for performing a clonogenic survival assay to assess the radiosensitizing effects of this compound.
Materials
-
Cell Lines: Cancer cell lines of interest (e.g., melanoma, glioblastoma, colorectal).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.
-
Cell Culture Medium: Appropriate complete medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
6-well or 100 mm tissue culture plates.
-
Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 20% methanol.
-
Fixing Solution: 10% formalin or a 1:7 mixture of acetic acid and methanol.
-
Hemocytometer or automated cell counter.
-
Incubator: 37°C, 5% CO2.
-
Irradiator: X-ray or gamma-ray source.
Experimental Workflow Diagram
Caption: Workflow for a clonogenic survival assay with this compound.
Step-by-Step Protocol
1. Cell Preparation and Seeding:
a. Culture cells in appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells by trypsinization to obtain a single-cell suspension. c. Count the cells using a hemocytometer or an automated cell counter and determine cell viability (e.g., using trypan blue exclusion). d. Calculate the required cell suspension volume to seed a specific number of cells per well of a 6-well plate. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatment. It is recommended to perform a preliminary experiment to determine the optimal seeding density for each cell line. e. Seed the cells in triplicate for each treatment condition. Include untreated controls and vehicle controls (DMSO). f. Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. This compound Treatment and Irradiation:
a. Prepare fresh dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 100 nM, 300 nM, 1000 nM). b. Remove the medium from the wells and add the medium containing the appropriate concentration of this compound or vehicle control. c. Incubate the plates for 1-2 hours. d. Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6 Gy). e. After irradiation, return the plates to the incubator. For maximal sensitization, maintain the cells in the this compound-containing medium for at least 16 hours. Alternatively, the medium can be replaced with fresh, drug-free medium after the desired exposure time.
3. Colony Formation and Staining:
a. Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. The incubation time will vary depending on the cell line's growth rate. b. Carefully remove the medium from the wells. c. Gently wash the wells twice with PBS. d. Add 1-2 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature. e. Remove the fixing solution and allow the plates to air dry. f. Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature. g. Carefully remove the crystal violet solution and gently wash the plates with tap water until the excess stain is removed. h. Allow the plates to air dry completely.
4. Colony Counting and Data Analysis:
a. Count the number of colonies in each well. A colony is generally defined as a cluster of at least 50 cells. b. Calculate the Plating Efficiency (PE) for the control group:
- PE = (Number of colonies formed / Number of cells seeded) x 100% c. Calculate the Surviving Fraction (SF) for each treatment condition:
- SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE) d. Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.
Data Interpretation
The radiosensitizing effect of this compound can be quantified by comparing the cell survival curves of cells treated with radiation alone versus those treated with the combination of this compound and radiation. A downward shift in the survival curve for the combination treatment indicates radiosensitization. The Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) can be calculated to quantify this effect.
Conclusion
This guide provides a comprehensive framework for utilizing this compound in clonogenic survival assays. By following these detailed protocols, researchers can generate robust and reproducible data to evaluate the potential of this compound as a sensitizing agent for cancer therapy. Careful optimization of cell seeding densities, drug concentrations, and exposure times for each specific cell line is crucial for obtaining reliable and meaningful results.
References
- 1. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Peposertib in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peposertib (also known as M3814) is an orally bioavailable and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2][4] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can be induced by radiotherapy or certain chemotherapeutic agents. This leads to the accumulation of DNA damage and subsequent cell death in cancer cells.[1][2] Preclinical studies have shown that this compound can potentiate the anti-tumor effects of ionizing radiation and topoisomerase II inhibitors.[5][6][7]
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor tissue.[1][8] As such, they represent a powerful preclinical model for studying tumor biology and evaluating the efficacy of anti-cancer drugs, bridging the gap between traditional 2D cell culture and in vivo studies.[9] The use of organoid systems allows for high-throughput screening of therapeutic agents in a patient-specific manner.[1][8][10][11]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in organoid culture systems to assess its potential as a standalone or combination therapeutic agent.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[12] In the presence of DNA double-strand breaks, DNA-PK is activated and initiates the NHEJ repair pathway. By blocking the kinase activity of DNA-PK, this compound effectively halts this repair process. This inhibition leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[13] Interestingly, the inhibition of DNA-PK by this compound can lead to the enhanced activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway, a parallel DNA damage response pathway, which can further contribute to p53-mediated apoptosis in cancer cells with functional p53.[7][13]
Diagram: this compound's Mechanism of Action in the DNA Damage Response Pathway
Caption: this compound inhibits DNA-PK, blocking NHEJ-mediated DNA repair and promoting apoptosis.
Application of this compound in Organoid Drug Screening
Organoid cultures provide a robust platform to evaluate the efficacy of this compound, both as a monotherapy and in combination with other cancer treatments like radiotherapy and chemotherapy.
Potential applications include:
-
Monotherapy Efficacy: Assessing the cytotoxic effects of this compound on organoids derived from various tumor types.
-
Combination Therapy Screening: Evaluating the synergistic effects of this compound with standard-of-care chemotherapeutic agents or radiation.
-
Biomarker Discovery: Identifying potential biomarkers of response or resistance to this compound by correlating drug sensitivity with the genomic and transcriptomic profiles of the patient-derived organoids.[9][14]
-
Personalized Medicine: Utilizing patient-derived organoids to predict individual patient response to this compound-containing therapeutic regimens.[1][10]
Quantitative Data Summary
While specific data on this compound's efficacy in organoid models is not yet widely published, its activity has been characterized in various cancer cell lines. This data can serve as a reference for designing dose-response studies in organoids.
| Cell Line | Cancer Type | IC50 (this compound alone) | IC50 (this compound + Co-treatment) | Co-treatment | Reference |
| SK-RC-52 | Renal Cell Carcinoma | 8.67 µM | 0.97 µM | 177Lu-DOTA-girentuximab | [15] |
| LNCaP | Prostate Cancer | 5.6 µM | 0.41 µM | 177Lu-DOTA-rosopatamab | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | 22-fold reduction with 1µM this compound | Doxorubicin | [16] |
| SYO-1 | Synovial Sarcoma | Not specified | 22-fold reduction with 1µM this compound | Doxorubicin | [16] |
| HS-SY-II | Synovial Sarcoma | Not specified | 52-fold reduction with 1µM this compound | Doxorubicin | [16] |
Experimental Protocols
The following protocols are adapted from established methods for patient-derived organoid culture and drug screening.[4][10][11]
Protocol 1: Establishment of Patient-Derived Tumor Organoids (PDOs)
This protocol provides a general framework for establishing PDOs from fresh tumor tissue. Specific media compositions may need to be optimized based on the tissue of origin.[1][4][8]
Materials:
-
Fresh tumor tissue in tissue transfer medium (e.g., RPMI 1640 with antibiotics).[4]
-
Tumor dissociation enzyme mix (e.g., collagenase, dispase).[4]
-
Basement membrane extract (BME), such as Matrigel®.
-
Organoid growth medium (specific to the cancer type).[4]
-
Standard cell culture plates (6-well or 24-well).
-
Sterile cell strainers (e.g., 70 µm).[17]
Procedure:
-
Tissue Preparation: Mechanically mince the tumor tissue into small fragments (~1-2 mm³) in a sterile petri dish on ice.
-
Enzymatic Digestion: Transfer the minced tissue to a tube containing the tumor dissociation enzyme mix and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Cell Isolation: Neutralize the enzyme activity with culture medium and pass the cell suspension through a 70 µm cell strainer to remove large debris.[17]
-
Cell Pellet Collection: Centrifuge the filtered cell suspension to obtain a cell pellet.
-
Embedding in BME: Resuspend the cell pellet in a small volume of cold BME.
-
Plating: Dispense droplets of the BME-cell suspension into the center of pre-warmed culture plate wells. Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Culture: Carefully add pre-warmed organoid growth medium to each well and culture at 37°C in a 5% CO₂ incubator.
-
Maintenance: Change the medium every 2-3 days and passage the organoids as they grow, typically every 7-14 days.
Protocol 2: High-Throughput Drug Screening with this compound in PDOs
This protocol outlines a method for assessing the dose-dependent effects of this compound on PDO viability using a 384-well plate format.[2][11]
Materials:
-
Established PDO cultures.
-
This compound stock solution (in DMSO).
-
Organoid growth medium.
-
384-well ultra-low attachment spheroid microplates.[2]
-
ATP-based cell viability assay reagent (e.g., CellTiter-Glo® 3D).[2][18][19]
-
Luminometer plate reader.
Procedure:
-
Organoid Dissociation and Seeding:
-
Harvest established PDOs and dissociate them into smaller fragments.
-
Count the organoid fragments and dilute to the desired seeding density in organoid growth medium.
-
Seed the organoid suspension into a 384-well plate.[2]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in organoid growth medium. For combination studies, prepare the second drug in a similar manner.
-
Add the drug solutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 72-144 hours).[2]
-
-
Viability Assessment (ATP-based Assay):
-
Equilibrate the plate and the ATP-based viability reagent to room temperature.[20]
-
Add the viability reagent to each well according to the manufacturer's instructions.[2][21]
-
Mix the plate on an orbital shaker to lyse the organoids and release ATP.[20]
-
Measure the luminescence using a plate reader.[2]
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software.[2]
-
Diagram: Experimental Workflow for this compound Screening in Organoids
Caption: Workflow from patient tissue to personalized medicine using organoid-based drug screening.
Protocol 3: Assessment of DNA Damage (γH2AX Staining)
This immunofluorescence protocol is for visualizing and quantifying DNA double-strand breaks in organoids treated with this compound, with or without a DNA damaging agent.[17][22][23]
Materials:
-
Treated organoids in chamber slides or 384-well plates.[17]
-
Fixation solution (e.g., 4% paraformaldehyde).[24]
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS).[24]
-
Blocking buffer (e.g., 5% BSA in PBS).[24]
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Confocal microscope.
Procedure:
-
Fixation: Fix the treated organoids with 4% paraformaldehyde for 30 minutes at room temperature.[24]
-
Washing: Wash the organoids three times with PBS.
-
Permeabilization: Permeabilize the organoids with 0.3% Triton X-100 in PBS for 30 minutes.[24]
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.[24]
-
Primary Antibody Incubation: Incubate the organoids with the primary anti-γH2AX antibody overnight at 4°C.[17][22]
-
Secondary Antibody Incubation: After washing, incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash the organoids and image using a confocal microscope.
-
Quantification: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[24]
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)
This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis, in 3D organoid cultures.[25][26][27]
Materials:
-
Treated organoids in a 96- or 384-well plate.[25]
-
Caspase-Glo® 3/7 3D Assay reagent.[25]
-
Luminometer plate reader.
Procedure:
-
Equilibration: Equilibrate the plate with treated organoids and the Caspase-Glo® 3/7 3D reagent to room temperature.[27]
-
Reagent Addition: Add the Caspase-Glo® 3/7 3D reagent to each well, typically in a volume equal to the culture medium.[27][28]
-
Incubation: Mix the contents by shaking and incubate at room temperature for at least 30 minutes to allow for cell lysis and the caspase reaction to stabilize.[27]
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[25]
Protocol 5: Western Blot Analysis of DNA Damage Response Proteins
This protocol allows for the analysis of changes in the expression and phosphorylation status of key proteins in the DNA damage response pathway following this compound treatment.[29][30]
Materials:
-
Treated organoids.
-
Organoid harvesting solution.
-
RIPA buffer with protease and phosphatase inhibitors.[29]
-
Primary antibodies (e.g., anti-phospho-DNA-PK, anti-phospho-ATM, anti-phospho-KAP1, anti-phospho-p53).[31]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Organoid Harvesting: Harvest organoids from the BME using an organoid harvesting solution.
-
Protein Extraction: Lyse the organoid pellet in RIPA buffer on ice.[29]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
Diagram: Downstream Analysis of this compound's Effects in Organoids
Caption: Various assays can be used to analyze the effects of this compound on organoids.
Conclusion
The integration of the DNA-PK inhibitor this compound into organoid-based research provides a powerful tool for advancing cancer therapy. The detailed protocols and application notes presented here offer a framework for researchers to explore the therapeutic potential of this compound in a clinically relevant, patient-specific context. These studies will be instrumental in identifying responsive patient populations, elucidating mechanisms of resistance, and designing more effective combination therapies for a variety of cancers.
References
- 1. Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB [animalmethodsbias.org]
- 2. ATP-Based Luciferase Viability Assay: A Homogenous Method to Evaluate the Growth-Inhibitory Potential of Test Agents on Tumor Organoids [jove.com]
- 3. Phase I study of this compound and avelumab with or without palliative radiotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-clinical activity of the oral DNA-PK inhibitor, this compound (M3814), combined with radiation in xenograft models of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical activity of the oral DNA-PK inhibitor, this compound (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Screening drug effects in patient-derived cancer cells links organoid responses to genome alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I crossover study of DNA‐protein kinase inhibitor this compound in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening drug effects in patient‐derived cancer cells links organoid responses to genome alterations | Molecular Systems Biology [link.springer.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. DNA-Dependent Protein Kinase Inhibitor this compound Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Scalable 3D High-Content Imaging Protocol for Measuring a Drug Induced DNA Damage Response Using Immunofluorescent Subnuclear γH2AX Spots in Patient Derived Ovarian Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 19. huborganoids.nl [huborganoids.nl]
- 20. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Caspase-Glo® 3/7 3D Assay [promega.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 27. promega.com [promega.com]
- 28. promega.com [promega.com]
- 29. resources.bio-techne.com [resources.bio-techne.com]
- 30. researchgate.net [researchgate.net]
- 31. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Troubleshooting Common Issues in Peposertib Experiments
Welcome to the technical support center for Peposertib (also known as M3814), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common issues that may arise during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that inhibits the catalytic activity of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway.[3] The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs).[4] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapeutic agents. This leads to an accumulation of DNA damage and ultimately, cancer cell death.[1][2] this compound is often used to sensitize cancer cells to DNA-damaging therapies.[1][2]
In Vitro Experiment Troubleshooting
Issue 1: Poor Solubility or Precipitation of this compound in Culture Media
Q: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
A: this compound has low, pH-dependent solubility.[5] The following steps can help improve its solubility and prevent precipitation in your experiments:
-
Solvent Selection: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution before further dilution in aqueous media.[2] Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[2]
-
pH of Media: Since this compound's solubility is pH-dependent, ensure the pH of your culture medium is stable and within the optimal range for your cells.[5]
-
Formulation: For in vivo studies, specific formulations have been developed to improve solubility, such as suspension in 0.5% Methocel, 0.25% Tween20, and 300 mmol/L sodium citrate buffer (pH 2.5).[1][6] While not directly applicable to cell culture, this highlights the importance of the vehicle in maintaining solubility. A crystallographically disordered solid-state form of this compound (A2D) has been shown to have increased in vitro performance and higher solubility compared to the thermodynamically stable form.[7]
-
Preparation of Working Solutions: Prepare fresh working solutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
| Parameter | Recommendation | Reference |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Final DMSO Concentration in Media | < 0.1% (v/v) | [2] |
| In Vivo Formulation Example | 0.5% Methocel, 0.25% Tween20, 300 mmol/L sodium citrate buffer, pH 2.5 | [1][6] |
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays
Q: My cell viability assay results are variable or do not correlate with other endpoints. What could be the cause?
A: Inconsistencies in cell viability assays can arise from several factors related to both the assay itself and the mechanism of action of this compound.
-
Assay Principle: Be aware of the principle of your viability assay. Assays relying on metabolic activity (e.g., MTT, MTS) can sometimes be confounded by drugs that affect cellular metabolism.[8] Consider using assays that measure different parameters of cell health, such as ATP content, membrane integrity (e.g., LDH assay), or direct cell counting.[8]
-
Incubation Time: The cytotoxic effects of this compound, especially when used as a single agent, may require longer incubation times to become apparent as the cells need to progress through the cell cycle with unrepaired DNA damage.[9]
-
Fluorescent Interference: If using a fluorescence-based assay, be mindful of potential interference from the compound itself or other components in the media.[8]
Issue 3: Difficulty in Detecting this compound's Effect on DNA Damage Markers
Q: I am not seeing a clear increase in γH2AX foci or other DNA damage markers after treatment with this compound and a DNA-damaging agent. What should I check?
A: Detecting the potentiation of DNA damage by this compound requires careful experimental timing and technique.
-
Time Course: The induction and subsequent repair of DNA damage are dynamic processes. It is crucial to perform a time-course experiment to capture the optimal window for observing the sustained presence of DNA damage markers like γH2AX in the presence of this compound. For instance, γH2AX foci typically peak 30-60 minutes after irradiation and then decline as repair occurs.[10] With this compound, this decline should be delayed.
-
Antibody and Staining Quality: Ensure your antibodies for DNA damage response proteins (e.g., γH2AX, 53BP1) are validated and that your immunofluorescence or Western blotting protocols are optimized. High background or weak signal can obscure the results.
-
Interpretation of γH2AX Foci: It is important to note that not all γH2AX foci correspond directly to DNA double-strand breaks.[11] Pan-nuclear γH2AX staining, for example, can be an indicator of lethal DNA replication stress and may not be resolved into distinct foci.[12]
-
Western Blotting: For Western blotting of DNA damage response proteins, ensure complete cell lysis and solubilization of nuclear proteins. Sonication of lysates may be necessary for DNA-binding proteins.[6][13]
Experimental Workflow for Assessing DNA Damage
Caption: Workflow for assessing DNA damage in this compound experiments.
In Vivo Experiment Troubleshooting
Issue 4: Suboptimal Anti-Tumor Efficacy or High Toxicity in Animal Models
Q: I am observing limited tumor growth inhibition or unexpected toxicity in my in vivo experiments with this compound. What factors should I consider?
A: In vivo efficacy and toxicity of this compound can be influenced by its formulation, dosing schedule, and the specific animal model.
-
Formulation and Administration: As mentioned, this compound has low solubility. Ensure you are using an appropriate and stable vehicle for oral gavage, such as the one described in preclinical studies (0.5% Methocel, 0.25% Tween20, 300 mmol/L sodium citrate buffer, pH 2.5).[1][6]
-
Dosing Schedule: The timing of this compound administration relative to the DNA-damaging agent is critical. To ensure target engagement at the time of damage induction, this compound is typically administered prior to radiation or chemotherapy.[14] Continuous daily or twice-daily dosing is often used to maintain inhibitory concentrations.[14]
-
Tolerability: Monitor animal body weight and overall health closely. While some preclinical studies report good tolerability with stable body weight, dose-limiting toxicities have been observed in clinical trials, which may translate to certain animal models.[15][16]
-
Tumor Model: The genetic background of the tumor model is crucial. Tumors with deficiencies in other DNA repair pathways (e.g., homologous recombination) may exhibit greater sensitivity to DNA-PK inhibition.
| Parameter | Recommendation | Reference |
| In Vivo Formulation | 0.5% Methocel, 0.25% Tween20, 300 mmol/L sodium citrate buffer, pH 2.5 | [1][6] |
| Administration Route | Oral gavage | [6][15] |
| Dosing Example | 50 mg/kg daily for 14 days | [15] |
| Monitoring | Tumor volume and body weight twice weekly | [1] |
Understanding this compound's Mechanism and Potential for Resistance
Signaling Pathway
Caption: this compound inhibits DNA-PKcs, a key component of the NHEJ pathway.
Q: Could cancer cells develop resistance to this compound?
A: Yes, resistance to DNA repair inhibitors is a known phenomenon. Potential mechanisms of resistance to DNA-PK inhibitors could include:
-
Upregulation of Alternative DNA Repair Pathways: Cancer cells might compensate for the inhibition of NHEJ by upregulating other DNA repair pathways, such as homologous recombination (HR).
-
Alterations in Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
-
Mutations in the Drug Target: Although less common for kinase inhibitors, mutations in the DNA-PKcs protein could potentially alter the binding of this compound.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated DNA-PKcs (Ser2056)
A common method to confirm the on-target activity of this compound is to measure the autophosphorylation of DNA-PKcs at Serine 2056.
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time, followed by induction of DNA damage (e.g., ionizing radiation).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates to shear genomic DNA and ensure the release of nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056) overnight at 4°C.
-
Use an antibody against total DNA-PKcs or a loading control (e.g., β-actin, GAPDH) to normalize the results.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Immunofluorescence for γH2AX Foci
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat with this compound and a DNA-damaging agent as per your experimental design.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
References
- 1. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I crossover study of DNA‐protein kinase inhibitor this compound in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-Dependent Protein Kinase Inhibitor this compound Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving solubility by crystallographic disorder: Enabling this compound first-in-human trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A minority of foci or pan-nuclear apoptotic staining of γH2AX in the S phase after UV damage contain DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.addgene.org [blog.addgene.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. DNA-Dependent Protein Kinase Inhibitor this compound Enhances Efficacy of 177Lu-Based Radioimmunotherapy in Preclinical Models of Prostate and Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Peposertib In Vivo Dosing Optimization: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Peposertib (M3814) dosage for in vivo studies. The information is presented in a question-and-answer format to address specific challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable and potent inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PKcs is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PKcs, this compound prevents the repair of DNA damage induced by agents like ionizing radiation or certain chemotherapies, leading to increased cancer cell death.[2][5] In some contexts, inhibition of DNA-PK by this compound can also lead to the hyperactivation of the ATM-p53 signaling pathway as a compensatory mechanism.[4][5]
Q2: What is a typical starting dose for this compound in mouse models?
Preclinical studies have explored a range of effective doses for this compound in various mouse xenograft models. A common starting point, particularly when combining with radiotherapy, is in the range of 50-125 mg/kg, administered orally. The dosing frequency is often twice daily (BID) to maintain adequate plasma concentrations.[1][6] For example, in melanoma brain metastasis models, doses of 60, 90, and 125 mg/kg administered twice daily have been shown to be effective.[1]
Q3: How should this compound be formulated for oral administration in mice?
A standard and effective formulation for administering this compound via oral gavage in mice is a suspension in 0.25% hydroxypropyl methylcellulose and 0.25% Tween 20 in a sodium citrate buffer (e.g., 500 mmol/L, pH 2.5).[6] Another reported vehicle is 0.5% Methocel, 0.25% Tween20 in 300 mmol/L sodium citrate buffer (pH 2.5).[7]
Q4: What are the key pharmacokinetic parameters to consider for this compound?
In a study with healthy human volunteers, a single 100 mg oral dose of this compound resulted in a median time to maximum concentration (Tmax) of approximately 1 hour under fasted conditions, which was delayed to 3.5 hours when taken with a high-fat meal.[8] Preclinical pharmacology studies have identified an O-demethylated form, M467, as the major circulating metabolite with measurable DNA-PK inhibition activity.[8] In mice, following a single oral dose of 20 mg/kg, the terminal half-life (t1/2) was 2.4 hours with a Tmax of 2 hours.[9] These parameters are crucial for designing dosing schedules that ensure the drug is at an effective concentration when the DNA damaging agent (e.g., radiation) is administered.
Troubleshooting Guide
Issue: Suboptimal efficacy of this compound in combination with radiotherapy.
-
Possible Cause 1: Insufficient drug exposure at the time of radiation.
-
Solution: Optimize the timing of this compound administration relative to radiation. Given the Tmax of approximately 1-2 hours in preclinical models, administering this compound 1-2 hours prior to irradiation is a rational starting point.[8][9] For maximal radiosensitization, prolonged exposure to this compound (e.g., 16 hours or longer in vitro) has been shown to be most effective.[1] This can be achieved in vivo with a twice-daily dosing schedule, with one dose administered before radiation and a second dose several hours later (e.g., 7 hours).[1]
-
-
Possible Cause 2: Inadequate dose.
-
Solution: Perform a dose-escalation study to determine the optimal dose for your specific tumor model. Doses in the range of 60-125 mg/kg twice daily have proven effective in radiosensitizing melanoma brain metastases.[1] It is crucial to balance efficacy with potential toxicity.
-
Issue: Observed toxicity or adverse effects in treated animals.
-
Possible Cause 1: On-target effects in normal tissues.
-
Solution: this compound can radiosensitize normal tissues, which is a key consideration. A phase I clinical trial combining this compound with palliative radiation reported a high rate of radiation-induced skin toxicity.[1] When possible, limit the radiation field to spare acutely responding normal tissues like skin, oral mucosa, and the gut.[1]
-
-
Possible Cause 2: Off-target toxicity.
-
Solution: While a well-tolerated regimen was established in a study combining this compound with pegylated liposomal doxorubicin with minimal observable toxicity and no body weight loss, it is still important to monitor animals closely for signs of toxicity.[10] If toxicity is observed, consider reducing the dose or frequency of this compound administration.
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosages in Preclinical Models
| Cancer Model | Animal Model | This compound Dosage | Combination Agent | Outcome | Reference |
| Melanoma Brain Metastasis (PDX) | Mouse | 60, 90, or 125 mg/kg, twice daily (7 hours apart) | Radiotherapy (2.5 Gy x 5) | Significant prolongation in median survival, with 125 mg/kg being most efficacious. | [1] |
| Glioblastoma (Orthotopic PDX) | Mouse | 125 mg/kg, twice daily | Radiotherapy (3.5 Gy) | Increased survival in TP53-mutant tumors. | [6] |
| Triple-Negative Breast Cancer (Xenograft) | Mouse | 100 mg/kg, twice daily (4 days/week) | Pegylated Liposomal Doxorubicin (PLD) | Significant and long-lasting delay in tumor growth; well-tolerated. | [7][10] |
| Acute Myeloid Leukemia (PDX) | Mouse | 25 mg/kg, twice daily (for 14 days) | CPX-351 (Daunorubicin/Cytarabine) | Enhanced efficacy without increasing hematopoietic toxicity. | [5] |
| Prostate and Renal Cell Carcinoma (Xenograft) | Mouse | 50 mg/kg, daily (for 14 days) | 177Lu-based Radioimmunotherapy | Synergistic effect, enhancing the efficacy of radioimmunotherapy. | [11] |
Experimental Protocols
Protocol 1: In Vivo Radiosensitization Study
-
Animal Model: Utilize an appropriate tumor xenograft or patient-derived xenograft (PDX) model. For example, orthotopic implantation for brain tumors or subcutaneous implantation for other solid tumors.
-
Tumor Establishment: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before randomization into treatment groups.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
-
-
This compound Formulation and Administration: Prepare this compound in a vehicle of 0.25% hydroxypropyl methylcellulose and 0.25% Tween 20 in sodium citrate buffer (pH 2.5). Administer orally via gavage at the desired dose (e.g., 125 mg/kg).
-
Dosing Schedule: For a twice-daily regimen, administer the first dose of this compound 1-2 hours before irradiation and the second dose 7 hours later.
-
Irradiation: Deliver a clinically relevant dose of radiation to the tumor using a targeted irradiator to minimize normal tissue exposure.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor for any signs of toxicity.
-
Endpoint: Continue treatment for a specified duration or until tumors reach a predetermined endpoint size. Analyze survival data using Kaplan-Meier curves.
Visualizations
Caption: this compound inhibits DNA-PKcs, blocking NHEJ-mediated DNA repair.
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phase I crossover study of DNA‐protein kinase inhibitor this compound in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-Dependent Protein Kinase Inhibitor this compound Enhances Efficacy of 177Lu-Based Radioimmunotherapy in Preclinical Models of Prostate and Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Off-Target Effects of Peposertib: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Peposertib (also known as M3814), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). By understanding and mitigating these effects, researchers can ensure the validity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small-molecule inhibitor of the serine/threonine protein kinase DNA-PK.[1][2][3] It functions by binding to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of downstream targets involved in the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair.[2][3][4][5] This inhibition of DNA repair sensitizes cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][6][7][8][9][10][11][12][13]
Q2: How selective is this compound?
A2: this compound has been demonstrated to be a highly selective kinase inhibitor. In a screening panel of 326 kinases, it showed a high degree of selectivity for DNA-PK. Its potency against DNA-PK is substantially greater than against other members of the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, such as ATM, ATR, and mTOR, as well as the classical PI3K isoforms (α, β, δ, γ).[6]
Q3: What are the potential off-target effects of this compound?
A3: While highly selective, at higher concentrations, this compound may inhibit other kinases, particularly those within the PIKK family, due to structural similarities in the ATP-binding pocket. Off-target effects could lead to the modulation of unintended signaling pathways, potentially confounding experimental results.[14][15] It is crucial to experimentally verify that the observed phenotype is due to the inhibition of DNA-PK and not an off-target kinase.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Several strategies can be employed to differentiate on-target from off-target effects. These include performing dose-response studies to determine the lowest effective concentration, conducting rescue experiments with a drug-resistant mutant of DNA-PK, and using a structurally unrelated DNA-PK inhibitor to confirm the phenotype.[16] Additionally, monitoring the phosphorylation status of known DNA-PK substrates can provide direct evidence of on-target activity.[16][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Observed phenotype is inconsistent with known DNA-PK function. | The effect may be due to inhibition of an off-target kinase. | 1. Perform a dose-response curve: Use the lowest concentration of this compound that inhibits DNA-PK activity to minimize off-target effects. 2. Conduct a rescue experiment: Overexpress a this compound-resistant mutant of DNA-PK. If the phenotype is reversed, the effect is on-target. 3. Use an orthogonal inhibitor: Treat cells with a structurally different DNA-PK inhibitor. If the same phenotype is observed, it is likely an on-target effect. |
| Discrepancy between biochemical and cell-based assay results. | Factors such as cell permeability, drug efflux pumps, or high intracellular ATP concentrations can influence inhibitor potency in cells.[16] | 1. Verify target engagement in cells: Use a Cellular Thermal Shift Assay (CETSA) or Western blot to confirm that this compound is binding to and inhibiting DNA-PK in your cellular model. 2. Assess cell permeability: If permeability is low, consider using a different cell line or a modified version of the compound if available. 3. Inhibit efflux pumps: Co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.[16] |
| High background in kinase assays. | The compound may be interfering with the assay components. | Run a control experiment with this compound and the detection reagents in the absence of the kinase to check for interference. |
Data Presentation
Table 1: Selectivity Profile of this compound against PIKK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. DNA-PK |
| DNA-PK | <1 | - |
| PI3Kα | >1000 | >1000-fold |
| PI3Kβ | >1000 | >1000-fold |
| PI3Kδ | >1000 | >1000-fold |
| PI3Kγ | >1000 | >1000-fold |
| ATM | ~500 | ~500-fold |
| ATR | >1000 | >1000-fold |
| mTOR | ~200 | ~200-fold |
Note: The IC50 values are approximate and based on publicly available data and qualitative descriptions of high selectivity. For precise values, it is recommended to consult the primary literature or the manufacturer's documentation.
Experimental Protocols
Western Blot for DNA-PK Activity and DNA Damage Response
This protocol is used to assess the on-target activity of this compound by measuring the phosphorylation of DNA-PK and downstream markers of the DNA damage response.[16][17][18][19][20]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations for a specified time. Induce DNA damage with ionizing radiation (IR) or a radiomimetic drug (e.g., bleomycin).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-DNA-PKcs (S2056)
-
Total DNA-PKcs
-
γH2AX (p-H2AX S139)
-
p-KAP1 (S824)
-
p-CHK2 (T68)
-
p-p53 (S15)
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect with an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and cytotoxicity, often in combination with a DNA-damaging agent.[1][2][9][11][21]
Methodology (using Resazurin):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, with or without a fixed concentration of a DNA-damaging agent. Include vehicle-only and media-only controls.
-
Incubation: Incubate for 24-72 hours.
-
Resazurin Addition: Add Resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Kinome-Wide Selectivity Profiling
To comprehensively identify off-targets, a kinome-wide screen is recommended. This can be outsourced to commercial vendors offering services like KiNativ, KinomeScan, or performed in-house using methods like the kinobeads assay.[3][4][5][7][15][22][23]
Methodology (Conceptual Overview using Kinobeads):
-
Lysate Preparation: Prepare a native protein lysate from the cell line of interest.
-
Competitive Binding: Incubate the lysate with this compound at a high concentration (e.g., 1-10 µM) or a vehicle control.
-
Kinase Enrichment: Add kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysate to capture unbound kinases.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase captured in the this compound-treated sample versus the control. A reduction in the amount of a captured kinase in the presence of this compound indicates a potential interaction.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor this compound (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-Dependent Protein Kinase Inhibitor this compound Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - Western blotting and DNA damage response analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 19. DNA damage signaling is activated during cancer progression in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Peposertib
This technical support center is designed for researchers, scientists, and drug development professionals investigating the DNA-PK inhibitor Peposertib (M3814). It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, also known as M3814, is an orally administered, potent, and selective small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[3][4] Many cancer therapies, such as radiotherapy and certain chemotherapies (e.g., topoisomerase II inhibitors), function by inducing DSBs in cancer cells.[4] By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to an accumulation of DNA damage that ultimately causes cancer cell death (apoptosis).[3][5] This mechanism makes this compound a potent sensitizer for DNA-damaging agents.[6]
References
- 1. A Phase 1 Study of the DNA-PK Inhibitor this compound in Combination With Radiation Therapy With or Without Cisplatin in Patients With Advanced Head and Neck Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 5. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: A Guide to Improving the Bioavailability of Peposertib in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the bioavailability of Peposertib in preclinical animal models. The information is presented in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound (also known as M3814) is an orally administered, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by high membrane permeability but low aqueous solubility.[2] This low, pH-dependent solubility can be a limiting factor for its oral absorption, potentially leading to variable and suboptimal systemic exposure in animal models, which can in turn affect the reliability of efficacy and toxicology studies.
Q2: What is the mechanism of action of this compound?
This compound targets the DNA-PK enzyme, a crucial component of the non-homologous end joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by agents like ionizing radiation or certain chemotherapies, thereby enhancing their anti-tumor effects.[1]
Q3: What are the known pharmacokinetic properties of this compound from clinical studies?
A phase I clinical study in healthy volunteers provides valuable insights into the pharmacokinetics of this compound. The study compared the administration of 100 mg of this compound as a film-coated tablet versus an oral suspension of disintegrated tablets under fasted conditions. The oral suspension resulted in a significantly higher and faster absorption, with a 73% increase in the maximum plasma concentration (Cmax) and a 19-25% increase in the total drug exposure (AUC) compared to the tablet formulation.[2][3][4] The time to reach Cmax (Tmax) was also shorter for the oral suspension (0.5 hours) compared to the tablet (1 hour).[2][3][4]
Q4: How does food intake affect the bioavailability of this compound?
The same phase I clinical study showed that a high-fat, high-calorie meal had a mild effect on the bioavailability of the tablet formulation of this compound.[2] While there was a slight increase in exposure, the overall impact was not considered clinically significant, suggesting that this compound tablets can be administered with or without food.[2] However, for timing-critical experiments in animal models, especially in combination with radiotherapy, the potential for a delayed Tmax with food should be considered.
Troubleshooting Guide: Enhancing this compound Bioavailability in Animal Models
This guide provides practical strategies and detailed experimental protocols to address common issues encountered when working with this compound in animal models.
Issue 1: Low and Variable Plasma Concentrations of this compound
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract due to its low aqueous solubility.
Troubleshooting Strategies:
-
Formulation as an Oral Suspension: Based on clinical data, administering this compound as an oral suspension is a primary strategy to improve its absorption. This can be achieved by disintegrating tablets in a suitable vehicle.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or cyclodextrins in the formulation can enhance the solubility of this compound.
-
Lipid-Based Formulations (e.g., SEDDS/SNEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
Data Presentation: Pharmacokinetic Parameters of Different this compound Formulations
The following table summarizes the pharmacokinetic data from a human clinical trial comparing a film-coated tablet and an oral suspension of this compound. While this data is from human subjects, it provides a strong rationale for utilizing an oral suspension in animal models to enhance bioavailability.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Healthy Volunteers (Single 100 mg Dose, Fasted)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0–t (ng·h/mL) | AUC0–∞ (ng·h/mL) |
| Film-Coated Tablet | Geometric Mean: 104 | Median: 1.0 | Geometric Mean: 611 | Geometric Mean: 629 |
| Oral Suspension | Geometric Mean: 180 | Median: 0.5 | Geometric Mean: 763 | Geometric Mean: 749 |
| Ratio (OS/Tablet) | 173.29% | - | 124.83% | 119.05% |
Data sourced from a Phase I crossover study in healthy human volunteers.[2][3][4]
Experimental Protocols
Protocol 1: Preparation and Administration of a this compound Oral Suspension
Objective: To prepare a simple oral suspension of this compound for administration to rodents to improve bioavailability compared to a basic powder-in-vehicle suspension.
Materials:
-
This compound drug substance or tablets
-
Vehicle: 0.5% (w/v) Methylcellulose with 0.25% (v/v) Tween® 20 in a 300 mmol/L sodium citrate buffer (pH 2.5)
-
Mortar and pestle (if starting from tablets)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Oral gavage needles appropriate for the animal species
Procedure:
-
If using tablets, carefully crush the required number of tablets to a fine powder using a mortar and pestle.
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle by dissolving methylcellulose and Tween® 20 in the sodium citrate buffer. Mix thoroughly using a magnetic stirrer until a homogenous suspension is formed. The acidic pH of the buffer may aid in the solubility of this compound.
-
Slowly add the this compound powder to the vehicle while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large agglomerates.
-
Administer the suspension to the animals via oral gavage at the desired dose volume. Ensure the suspension is well-mixed immediately before each administration.
Protocol 2: Evaluation of Pharmacokinetic Parameters
Objective: To determine the pharmacokinetic profile of a this compound formulation in rodents.
Procedure:
-
Animal Dosing: Administer the prepared this compound formulation to a cohort of animals (e.g., mice or rats) at a specific dose. Include a separate cohort for intravenous (IV) administration to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The exact time points may need to be adjusted based on the expected absorption and elimination rates.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
F% (Absolute Bioavailability): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Visualization of Key Pathways and Workflows
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks. This compound inhibits the catalytic subunit of DNA-PK (DNA-PKcs), thereby blocking this repair process.
Experimental Workflow for Improving this compound Bioavailability
This workflow outlines the key steps for researchers to systematically improve and evaluate the oral bioavailability of this compound in animal models.
References
- 1. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor this compound (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I crossover study of DNA‐protein kinase inhibitor this compound in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I crossover study of DNA-protein kinase inhibitor this compound in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Peposertib Studies: A Technical Support Guide to Minimizing Toxicity
For researchers, scientists, and drug development professionals embarking on preclinical studies with the DNA-PK inhibitor, Peposertib, this technical support center provides essential guidance on identifying and mitigating potential toxicities. Drawing from available preclinical and clinical data, this resource offers troubleshooting advice and frequently asked questions to facilitate smoother, more effective in vivo experiments.
This compound, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), enhances the efficacy of DNA-damaging agents such as chemotherapy and radiotherapy. However, as with many potent anti-cancer agents, on-target and off-target toxicities can arise. Understanding and managing these potential adverse effects is critical for successful preclinical development. This guide focuses on the primary target organs of toxicity identified in preclinical studies—the gastrointestinal tract, skin, hematopoietic system, lymphatic system, and reproductive organs—and provides actionable strategies for their management.
Troubleshooting Guide: Common Preclinical Toxicities with this compound
Researchers may encounter a range of toxicities during in vivo studies with this compound. The following table summarizes potential issues, their likely causes, and recommended troubleshooting strategies.
| Observed Toxicity | Potential Cause | Troubleshooting/Mitigation Strategies |
| Gastrointestinal Distress (e.g., diarrhea, weight loss, dehydration) | On-target effects on rapidly dividing epithelial cells of the GI tract, exacerbated by combination with chemotherapeutic agents. | - Dose Optimization: Titrate this compound to the lowest effective dose. - Supportive Care: Provide fluid and electrolyte support. - Combination Strategy: Consider co-administration with agents that have a lower propensity for GI toxicity. Liposomal formulations of chemotherapeutics may reduce gut exposure. - Monitoring: Closely monitor animal weight and hydration status. |
| Dermatological Reactions (e.g., rash, erythema, skin lesions) | Inhibition of DNA-PK in rapidly proliferating epidermal cells. | - Dose Scheduling: Implement intermittent dosing schedules (e.g., 4 days on, 3 days off) to allow for tissue recovery. - Topical Treatments: In consultation with a veterinarian, consider topical emollients or anti-inflammatory agents for localized reactions. - Combination Choice: Be aware that certain chemotherapies can also cause skin toxicities; select combination agents carefully. |
| Hematopoietic Suppression (e.g., neutropenia, thrombocytopenia) | Potential impact on hematopoietic stem and progenitor cells, particularly when combined with myelosuppressive chemotherapy. | - Combination with Liposomal Formulations: Preclinical studies have shown that combining this compound with liposomal formulations of chemotherapeutics (e.g., pegylated liposomal doxorubicin or a liposomal formulation of daunorubicin and cytarabine) can be well-tolerated and may not exacerbate hematopoietic toxicity.[1][2] - Blood Monitoring: Conduct regular complete blood counts (CBCs) to monitor for changes in blood cell populations. - Dose Adjustment: If significant myelosuppression is observed, consider reducing the dose of the chemotherapeutic agent or this compound. |
| Lymphatic System Effects | Identified as a target organ in repeat-dose toxicology studies in rats and dogs.[3] Specific manifestations in preclinical research models may be subtle. | - Histopathological Analysis: At study termination, perform thorough histopathological examination of lymphoid tissues (e.g., spleen, lymph nodes, thymus). - Immunophenotyping: Consider flow cytometric analysis of lymphocyte populations in blood and lymphoid organs to detect changes. |
| Reproductive Organ Toxicity | Identified as a target organ in repeat-dose toxicology studies in rats and dogs.[3] | - Study Design: For studies not focused on reproductive toxicology, consider using animals of a single sex. - Histopathology: At necropsy, carefully examine the morphology of reproductive organs. |
Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the design and execution of preclinical studies involving this compound.
Q1: What are the primary target organs for this compound toxicity in preclinical models?
A1: Based on 4-week and 13-week repeat-dose toxicity studies in rats and dogs, the main target organs for this compound toxicity are the lymphatic system, the male and female reproductive systems, and epithelia, including the skin and the mucosae of the digestive tract.[3]
Q2: Is this compound itself genotoxic?
A2: No, nonclinical safety data have shown that this compound is not mutagenic or genotoxic in a standard battery of genotoxicity tests.[3] Its mechanism of action is to inhibit the repair of DNA damage, not to cause it directly.
Q3: How can I minimize gastrointestinal toxicity when combining this compound with chemotherapy?
A3: Gastrointestinal toxicity is a known class effect of DNA-PK inhibitors when combined with DNA-damaging agents. To mitigate this, consider the following:
-
Dose and Schedule Optimization: Titrate both this compound and the chemotherapeutic agent to their lowest effective doses. Intermittent dosing schedules may also provide a therapeutic window for tissue recovery.
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. Subcutaneous fluids may be necessary in cases of significant dehydration.
-
Choice of Combination Agent: The use of liposomal formulations of chemotherapeutic agents can alter their pharmacokinetic and biodistribution profiles, potentially reducing gastrointestinal exposure and toxicity.
Q4: What is a recommended "well-tolerated" dosing regimen for this compound in combination with chemotherapy in mice?
A4: Preclinical studies have identified well-tolerated regimens. For example:
-
In a triple-negative breast cancer model, this compound at 100 mg/kg administered orally twice daily for four days a week, in combination with pegylated liposomal doxorubicin (PLD), was reported to be a well-tolerated and effective regimen.[2]
-
In an acute myeloid leukemia (AML) model, this compound at 25 mg/kg administered orally twice a day for 14 days, combined with a liposomal formulation of daunorubicin and cytarabine (CPX-351), did not increase hematopoietic toxicity.[1]
Q5: What is the mechanism behind this compound's toxicity?
A5: this compound's toxicity is primarily linked to its mechanism of action: the inhibition of DNA-PK. This enzyme is crucial for the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. In rapidly dividing cells, such as those in the gastrointestinal tract, skin, and hematopoietic system, the inhibition of this vital repair pathway can lead to the accumulation of DNA damage and subsequent cell death, resulting in tissue toxicity.
Key Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodents
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).
-
Dosing: Administer this compound via oral gavage at predetermined dose levels. For combination studies, administer the chemotherapeutic agent according to its established protocol.
-
Clinical Observations: Record clinical signs of toxicity daily, including changes in posture, activity, fur texture, and signs of pain or distress.
-
Body Weight: Measure and record the body weight of each animal at least three times per week.
-
Food and Water Intake: Monitor food and water consumption, especially if weight loss is observed.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points for complete blood counts (CBC) and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and fix target organs (gastrointestinal tract, skin, lymphoid organs, reproductive organs, etc.) in 10% neutral buffered formalin for histopathological examination.
Protocol 2: Assessment of Hematopoietic Toxicity
-
Animal Model: Use a mouse model amenable to serial blood sampling.
-
Treatment Groups: Include a vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Blood Collection: Collect a small volume of peripheral blood (e.g., 20-30 µL) at baseline and at regular intervals (e.g., weekly) after treatment initiation.
-
Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer to determine red blood cell count, white blood cell count and differential, platelet count, and hemoglobin concentration.
-
Bone Marrow Analysis (Optional): At study termination, collect bone marrow from femurs and tibias for cytological or flow cytometric analysis of hematopoietic progenitor populations.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism and the management of its toxicity, the following diagrams illustrate key concepts.
Caption: this compound inhibits DNA-PK, blocking DNA repair and leading to tumor cell death and potential normal tissue toxicity.
Caption: A logical workflow for the identification and management of toxicities observed during preclinical this compound studies.
By carefully considering the potential for toxicity and implementing proactive monitoring and mitigation strategies, researchers can enhance the quality and translational relevance of their preclinical studies with this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Pre-clinical activity of the oral DNA-PK inhibitor, this compound (M3814), combined with radiation in xenograft models of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I crossover study of DNA‐protein kinase inhibitor this compound in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Synergistic Effects of Peposertib with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing Peposertib, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, to enhance the efficacy of radiotherapy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action through which this compound enhances the effects of radiotherapy?
A1: this compound functions as a DNA-PK inhibitor. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a primary mechanism for repairing DNA double-strand breaks (DSBs).[1] Radiotherapy induces DSBs in cancer cells, and by inhibiting DNA-PK, this compound prevents the repair of this damage. This leads to an accumulation of lethal DNA lesions, ultimately resulting in enhanced cancer cell death.[2]
Q2: What is the optimal timing for administering this compound in relation to radiotherapy in preclinical models?
A2: Based on preclinical studies, administering this compound shortly before and after irradiation appears to be an effective strategy. For instance, in melanoma brain metastases xenograft models, an optimal dosing regimen involved administering this compound just prior to and 7 hours after irradiation.[3] The goal is to ensure that the inhibitor is present to block DNA repair mechanisms when they are activated by radiation-induced DNA damage.
Q3: Are there known mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, a common mechanism of resistance to DNA-PK inhibitors, in general, is the upregulation of alternative DNA repair pathways, such as Homologous Recombination (HR).[1]
Q4: What are the potential toxicities associated with the combination of this compound and radiotherapy?
A4: Clinical trials have reported some treatment-emergent adverse events. In a Phase I study (NCT02516813), the most frequently observed events included radiation skin injury, fatigue, and nausea when this compound was combined with palliative radiotherapy.[4] When combined with both cisplatin and curative-intent radiotherapy, stomatitis, nausea, radiation skin injury, and dysgeusia were common.[4] In a trial with newly diagnosed glioblastoma (NCT04555577), transient grade 3 dermatitis of the scalp was a notable toxicity.[5]
Q5: In which cancer types has the combination of this compound and radiotherapy shown promise?
A5: Preclinical and clinical studies have explored this combination in a variety of solid tumors, including head and neck tumors, rectal cancer, pancreatic cancer, glioblastoma, and melanoma brain metastases.[3][4][5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Synergistic Effect | Suboptimal drug concentration or exposure time. | Determine the optimal concentration of this compound through dose-response studies. Ensure the timing of administration allows for maximal inhibition of DNA repair post-irradiation.[3] |
| Upregulation of alternative DNA repair pathways (e.g., Homologous Recombination). | Consider combining this compound with inhibitors of other DNA repair pathways, such as PARP inhibitors, to create a synthetic lethal effect. | |
| Cell line-specific resistance. | Characterize the DNA damage response (DDR) pathway status of your cell line. Cells with inherent defects in other DDR pathways may be more sensitive. | |
| High Cellular Toxicity in Control (Non-irradiated) Cells | This compound concentration is too high. | Perform a dose-response curve for this compound alone to determine the IC50 and use concentrations below this for synergy experiments. |
| Off-target effects of the compound. | Ensure the purity of the this compound compound. Use appropriate vehicle controls in all experiments. | |
| Inconsistent Results in Clonogenic Survival Assays | Inconsistent cell plating density. | Ensure accurate cell counting and plating to have a consistent number of cells for colony formation. |
| Variation in radiation dosage delivery. | Calibrate the irradiator regularly to ensure consistent and accurate dose delivery. | |
| Issues with colony staining and counting. | Use a consistent staining protocol and define clear criteria for what constitutes a colony (e.g., at least 50 cells).[8] | |
| Difficulty in Quantifying γH2AX Foci | Poor antibody staining. | Optimize the anti-γH2AX antibody concentration and incubation time. Use a positive control (e.g., cells treated with a known DSB-inducing agent). |
| High background fluorescence. | Optimize blocking steps and wash protocols to reduce non-specific antibody binding. | |
| Inconsistent image acquisition and analysis. | Use a standardized microscopy setup and automated image analysis software to ensure unbiased quantification of foci.[9] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination with Radiotherapy
| Cancer Model | Treatment Group | Outcome Measure | Result | Citation |
| SK-RC-52 Renal Cell Carcinoma Xenograft | 177Lu-DOTA-girentuximab (6 MBq) + this compound | Complete Response (CR) Rate | 4 out of 4 (100%) | [10] |
| SK-RC-52 Renal Cell Carcinoma Xenograft | 177Lu-DOTA-girentuximab (6 MBq) alone | Complete Response (CR) Rate | Not specified, but lower than combination | [10] |
| LNCaP Prostate Cancer Xenograft | 177Lu-DOTA-rosopatamab (6 MBq) + this compound | Complete Response (CR) Rate | 3 out of 4 (75%) | [10] |
| M12 Melanoma Brain Metastasis PDX | This compound (100 nmol/L) + 2.5 Gy Radiation | Clonogenic Survival | Significantly reduced compared to radiation alone | [3] |
| M12 Melanoma Brain Metastasis PDX | This compound (300 nmol/L) + 2.5 Gy Radiation | Clonogenic Survival | Further reduced compared to 100 nmol/L | [3] |
Table 2: Clinical Trial Dosing of this compound with Radiotherapy
| Clinical Trial ID | Cancer Type | This compound Dose | Radiotherapy Regimen | Outcome | Citation |
| NCT02516813 | Head and Neck Tumors | 200 mg once daily (tablet) | Palliative RT | Well-tolerated | [4] |
| NCT04068194 | Advanced Solid Tumors | Up to 250 mg once daily | Hypofractionated RT | Tolerable, but limited antitumor activity | [11] |
| NCT03770689 | Locally Advanced Rectal Cancer | Up to 150 mg once daily | Capecitabine-based CRT | Tolerable, but did not improve complete response rates | [6][12][13] |
| NCT04555577 | Newly Diagnosed MGMT-unmethylated Glioblastoma | 50mg, 100mg, 200mg, 300mg | Standard-of-care RT | Favorable initial safety data | [5] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment, which is a measure of reproductive viability.[8]
Methodology:
-
Cell Seeding:
-
Harvest and count cells to be treated.
-
Plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (typically 50-150).
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time before and/or after irradiation.
-
Irradiate the plates with the desired doses of radiation.
-
-
Incubation:
-
Replace the treatment medium with fresh growth medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed.
-
-
Staining and Counting:
-
Aspirate the medium and wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol or 10% formalin.
-
Stain the colonies with a solution like 0.5% crystal violet.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells plated) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells plated x PE/100)).
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks. Phosphorylation of histone H2AX (γH2AX) occurs at the sites of DSBs, forming discrete nuclear foci.[14]
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with this compound and/or radiotherapy as per the experimental design.
-
-
Fixation and Permeabilization:
-
At desired time points post-treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution like 0.3% Triton X-100 in PBS.[9]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[9]
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Treat cells with various concentrations of this compound, radiotherapy, or a combination of both.
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: Signaling pathway of this compound and Radiotherapy synergy.
Caption: General experimental workflow for evaluating synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase 1 Study of the DNA-PK Inhibitor this compound in Combination With Radiation Therapy With or Without Cisplatin in Patients With Advanced Head and Neck Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CTNI-42. PHASE I CLINICAL TRIAL OF this compound PLUS RADIATION IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. letswinpc.org [letswinpc.org]
- 8. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I study of this compound and avelumab with or without palliative radiotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Radiation-Induced Gamma-H2AX Foci Staining and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DNA-PK Inhibitors: Peposertib vs. Competitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting the DNA Damage Response (DDR) as a key strategy to enhance the efficacy of traditional treatments like radiotherapy and chemotherapy. A pivotal player in the DDR is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that orchestrates the repair of DNA double-strand breaks (DSBs) through the Non-Homologous End Joining (NHEJ) pathway. Inhibition of DNA-PK has emerged as a promising therapeutic approach to sensitize cancer cells to DNA-damaging agents. This guide provides an objective comparison of Peposertib (also known as M3814 and Nedisertib), a potent and selective DNA-PK inhibitor, with other notable DNA-PK inhibitors in development, including AZD7648 and CC-115.
Performance Comparison of DNA-PK Inhibitors
The efficacy of DNA-PK inhibitors is primarily assessed by their potency in inhibiting the kinase activity (measured as IC50 values), their selectivity against other kinases to minimize off-target effects, and their ability to enhance the cytotoxicity of DNA-damaging treatments in preclinical models.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound, AZD7648, and CC-115 against DNA-PK and other related kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound (M3814/Nedisertib) | DNA-PK | < 3 [1][2] | Highly selective, with >100-fold selectivity over PI3K family kinases.[2] |
| AZD7648 | DNA-PK | 0.6[2][3][4] | Potent and highly selective, with >100-fold selectivity against 396 other kinases, including PI3Kα, PI3Kδ, PI3Kγ, ATM, ATR, and mTOR.[2][3][4] |
| CC-115 | DNA-PK | 13 - 15[5][6] | Dual inhibitor of DNA-PK and mTOR (IC50 = 21 nM).[6] Demonstrates ~40-fold selectivity over PI3K-alpha (IC50 = 850 nM) and >1000-fold selectivity against ATM and ATR (IC50 >30 µM).[5][6] |
In Vivo Efficacy: Enhancement of Radiotherapy
A critical application of DNA-PK inhibitors is their ability to sensitize tumors to ionizing radiation. The table below presents a summary of in vivo experimental data demonstrating the potentiation of radiotherapy by these inhibitors in xenograft models.
| Inhibitor | Cancer Model | Treatment Regimen | Key Findings |
| This compound (M3814) | Glioblastoma (GBM120) | This compound + Ionizing Radiation (IR) | Significant increase in median survival from 59 days (IR alone) to 230 days (combination).[7] |
| Melanoma Brain Metastasis (M12-eGFP) | 125 mg/kg this compound + 2.5 Gy x 5 fractions IR | 104% prolongation in median survival (43 days vs. 21 days for IR alone).[8] | |
| AZD7648 | Colon Cancer (MC38) | 75 mg/kg AZD7648 + IR | Induced complete tumor regressions in a significant proportion of mice, an effect dependent on CD8+ T cells.[9] |
| Head and Neck Squamous Cell Carcinoma (FaDu) | 100 mg/kg AZD7648 + 10 Gy IR | 3.5-fold increase in time to tumor volume doubling compared to radiation alone (49.0 days vs. 14.3 days).[10] | |
| CC-115 | Melanoma | CC-115 + IR | Showed radiosensitizing potential in 7 out of 9 melanoma cell lines, with supra-additive effects on decreasing clonogenic survival in 5 of these lines.[11] |
Signaling Pathways and Mechanism of Action
DNA-PK is a critical component of the NHEJ pathway, which is the primary mechanism for repairing DSBs in human cells. The inhibition of DNA-PK blocks this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells treated with DNA-damaging agents.
Caption: Role of DNA-PK in the NHEJ pathway and its inhibition.
CC-115 has a dual mechanism of action, also targeting the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Dual inhibition of mTORC1 and mTORC2 by CC-115.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate DNA-PK inhibitors.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of DNA-PK by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant DNA-PK enzyme
-
DNA-PK substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test inhibitors (this compound, AZD7648, CC-115) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor solution or DMSO (vehicle control).
-
Add 2 µl of DNA-PK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Step-by-step workflow for the DNA-PK kinase assay.
Cell Viability Assay (WST-1 Assay)
This assay assesses the effect of DNA-PK inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors
-
DMSO (vehicle control)
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the inhibitor dilutions or control medium to the respective wells.
-
Incubate the cells for 72 hours.
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
In Vivo Tumor Xenograft Radiosensitization Study
This protocol evaluates the ability of DNA-PK inhibitors to enhance the efficacy of radiotherapy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cells for subcutaneous injection
-
Test inhibitor formulated for oral administration
-
Vehicle control
-
Irradiation source (e.g., X-ray irradiator)
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, inhibitor alone, radiation alone, combination).
-
Administer the test inhibitor or vehicle orally at the specified dose and schedule. For example, AZD7648 can be administered at 75 mg/kg 1-2 hours before irradiation.[9]
-
Locally irradiate the tumors with the specified dose of radiation. A fractionated schedule, such as 2.5 Gy for 5 consecutive days, can be used.[8]
-
Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment and monitoring until tumors reach a predetermined endpoint or for a specified duration.
-
Analyze the data for tumor growth delay, tumor growth inhibition, and overall survival.
Caption: General workflow for a preclinical in vivo study.
Conclusion
This compound, AZD7648, and CC-115 are all potent inhibitors of DNA-PK with demonstrated ability to sensitize cancer cells to DNA-damaging therapies. This compound and AZD7648 are highly selective for DNA-PK, while CC-115 offers a dual-targeting approach by also inhibiting mTOR. The choice of inhibitor for research and development will depend on the specific scientific question and therapeutic strategy. The high potency and selectivity of this compound and AZD7648 make them excellent tools for specifically investigating the role of DNA-PK in various cancer contexts. The dual activity of CC-115 may offer advantages in cancers where both the mTOR and DNA-PK pathways are dysregulated. The provided experimental data and protocols offer a foundation for further investigation and comparison of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dual mTOR/DNA-PK Inhibitor CC-115 Induces Cell Death in Melanoma Cells and Has Radiosensitizing Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Peposertib as a Radiosensitizer: A Comparative Guide for Researchers
For researchers and drug development professionals, identifying potent radiosensitizers is a critical step in enhancing the efficacy of radiation therapy. This guide provides a comprehensive comparison of Peposertib (M3814), a selective DNA-dependent protein kinase (DNA-PK) inhibitor, with other emerging radiosensitizing agents. By examining key preclinical data and experimental methodologies, this guide aims to offer an objective assessment of this compound's performance and its potential in combination with radiotherapy.
This compound has demonstrated significant radiosensitizing effects across a variety of preclinical cancer models, including cervical cancer, melanoma brain metastases, and glioblastoma.[1][2][3][4][5][6] Its mechanism of action centers on the inhibition of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks induced by ionizing radiation.[6] By blocking this repair mechanism, this compound enhances the cytotoxic effects of radiation on tumor cells.
This guide will compare the performance of this compound with other DNA-PK inhibitors, such as AZD7648, and with a different class of radiosensitizers, the poly (ADP-ribose) polymerase (PARP) inhibitors, including Olaparib and Veliparib.
Comparative Efficacy of Radiosensitizers
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of this compound and alternative radiosensitizing agents.
Table 1: In Vitro Radiosensitization - Clonogenic Survival Assays
| Compound | Cell Line | Radiation Dose (Gy) | Drug Concentration | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Reference |
| This compound | HeLa (Cervical) | Various | 100 nM | SER at 10% survival: 1.8 | [1] |
| U251 (Glioblastoma) | 5 | 300 nM | Significant decrease in survival vs. radiation alone | [3] | |
| M12 (Melanoma) | 2.5 | 300 nM | SER at 10% survival: 1.9 ± 0.1 | [4] | |
| AZD7648 | MC38 (Colon) | Various | 1 µM | DEF37: 2.02 | [7] |
| SCCVII (HNSCC) | Various | 75 mg/kg (in vivo) | SER10: 2.5 | [8] | |
| Olaparib | BRCA1/2 deficient models | Various | - | Limited radiosensitization | [2] |
| Veliparib | D425 (Medulloblastoma) | 2 | - | Significant increase in γH2AX foci | [1] |
Table 2: In Vivo Radiosensitization - Tumor Growth Delay
| Compound | Tumor Model | Radiation Regimen | Drug Regimen | Outcome | Reference |
| This compound | HeLa Xenograft (Cervical) | Single dose | Daily | Significant reduction in tumor burden vs. radiation alone | [1] |
| GBM120 Xenograft (Glioblastoma) | - | - | Significantly increased survival | [3] | |
| M12-eGFP Xenograft (Melanoma) | 2.5 Gy x 5 fractions | 125 mg/kg, twice on day of radiation | 104% increase in median survival | [5] | |
| AZD7648 | FaDu Xenograft (HNSCC) | 10 Gy | 3-100 mg/kg | Dose-dependent increase in time to tumor volume doubling | [1] |
| Olaparib | BRCA1/2 deficient models | - | - | Less effective than AZD7648 | [2] |
| Veliparib | D425 Xenograft (Medulloblastoma) | 18 Gy multifractionated | - | Significant increase in survival vs. radiation alone | [1] |
Table 3: Pharmacodynamic Marker of DNA Damage - γH2AX Foci Formation
| Compound | Cell Line/Tumor Model | Time Point Post-IR | Drug Concentration | Observation | Reference |
| This compound | HeLa Xenograft | - | - | Higher levels of γH2AX in tumor cells | [1] |
| U251 Cells | 24 hours | 300 nM | Delayed resolution of γH2AX foci | [3] | |
| AZD7648 | - | - | - | Increased DNA damage | [7] |
| Veliparib | D425 Cells | - | - | Significantly increased γH2AX foci | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and radiosensitizers on a cellular level.
-
Cell Culture and Plating: Cancer cell lines (e.g., HeLa, U251) are cultured in appropriate media and conditions. Cells are then harvested, counted, and seeded into 6-well plates at densities determined by the expected survival fraction for each treatment condition.
-
Treatment: Cells are treated with this compound or a comparator drug at various concentrations for a specified duration before and/or after irradiation.
-
Irradiation: Plates are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Colony Formation: Following treatment, the cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: The media is removed, and the colonies are fixed with a solution of methanol and acetic acid and then stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) for each treatment group are calculated. The SER is then determined by comparing the radiation doses required to achieve a specific survival level (e.g., 10%) with and without the radiosensitizer.
γH2AX Foci Immunofluorescence Assay
This assay is used to quantify DNA double-strand breaks, a direct measure of the DNA damage induced by radiation and the efficacy of repair inhibitors.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the radiosensitizer and/or radiation as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points after irradiation (e.g., 1, 4, 24 hours), cells are fixed with 4% paraformaldehyde and permeabilized with a detergent solution (e.g., 0.25% Triton X-100) to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The number of distinct γH2AX foci per nucleus is quantified using image analysis software.
-
Data Analysis: The average number of γH2AX foci per cell is calculated for each treatment group and time point. A delay in the resolution of these foci in the presence of a radiosensitizer indicates inhibition of DNA repair.
Conclusion
The preclinical data strongly support the radiosensitizing effects of this compound. Its ability to inhibit the NHEJ pathway leads to increased tumor cell death and delayed tumor growth when combined with radiation. Comparative data, although often from separate studies, suggest that DNA-PK inhibitors like this compound and AZD7648 may offer a more potent radiosensitizing effect compared to PARP inhibitors in certain contexts, particularly in BRCA-proficient tumors.[2][8] However, it is crucial to note that the efficacy of these agents can be highly dependent on the specific tumor type and its genetic background. Further head-to-head comparative studies are warranted to definitively establish the relative potency of these different classes of radiosensitizers. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting such studies, ultimately contributing to the development of more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DNA-PK inhibitor AZD7648 is a more portent radiosensitizer than PARP inhibitor Olaparib in BRCA1/2 deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosensitization of head and neck squamous cell carcinoma lines by DNA-PK inhibitors is more effective than PARP-1 inhibition and is enhanced by SLFN11 and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Peposertib: A Comparative Analysis of Efficacy Across Diverse Cancer Types
For Immediate Release
This guide provides a comprehensive comparative analysis of the efficacy of Peposertib (M3814), a first-in-class, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK), across a range of cancer types. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective overview of this compound's performance, particularly in combination with DNA-damaging agents like chemotherapy and radiotherapy.
Executive Summary
This compound's mechanism of action, the inhibition of the non-homologous end joining (NHEJ) DNA repair pathway, positions it as a promising agent to enhance the efficacy of standard cancer treatments. This guide presents quantitative data from preclinical xenograft models and clinical trials in solid tumors and hematological malignancies, including triple-negative breast cancer, synovial sarcoma, glioblastoma, and locally advanced rectal cancer. The data is presented in structured tables for ease of comparison, supplemented by detailed experimental protocols and visualizations of key biological pathways and experimental workflows.
Preclinical Efficacy of this compound in Combination Therapies
This compound has demonstrated significant synergistic anti-tumor effects when combined with chemotherapy or radiotherapy in various preclinical cancer models.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Combination Therapy | Key Efficacy Endpoint | Result | Citation |
| Triple-Negative Breast Cancer | MDA-MB-231 | This compound + Pegylated Liposomal Doxorubicin (PLD) | Tumor Growth Inhibition (T/C Ratio) | -7.6% (Tumor Regression) | [1] |
| Triple-Negative Breast Cancer | MX-1 | This compound + PLD | Tumor Growth Inhibition (T/C Ratio) | -5.3% (Tumor Regression) | [1] |
| Triple-Negative Breast Cancer | CTG-1017 (PDX) | This compound + PLD | Tumor Growth Inhibition (T/C Ratio) | Not explicitly quantified, but significant tumor growth delay shown graphically. | [2] |
| Synovial Sarcoma | CTG-2004 (PDX) | This compound + PLD | Tumor Growth | Significant delay in tumor growth compared to PLD alone. | [3][4] |
| Synovial Sarcoma | CTG-1173 (PDX, Doxorubicin-resistant) | This compound + PLD | Tumor Growth | Overcame doxorubicin resistance, leading to significant tumor growth inhibition. | [3][4] |
| Renal Cell Carcinoma | SK-RC-52 | This compound + 177Lu-DOTA-girentuximab (6 MBq) | Complete Response (CR) Rate | 100% (4 out of 4 mice) | [5][6][7][8][9] |
| Prostate Cancer | LNCaP | This compound + 177Lu-DOTA-rosopatamab (6 MBq) | Complete Response (CR) Rate | 75% (3 out of 4 mice) | [5][6][7][9] |
| Cervical Cancer | HeLa | This compound + Ionizing Radiation (IR) | Tumor Volume | Significant reduction in tumor burden compared to IR alone. | [10] |
| Melanoma Brain Metastasis | M12-eGFP (PDX) | This compound + Radiation (2.5 Gy x 5) | Median Survival Extension | 104% | [11][12] |
| Melanoma Brain Metastasis | M15 (PDX) | This compound + Radiation (2.5 Gy x 5) | Median Survival Extension | 50% | [11][12] |
Clinical Efficacy of this compound in Combination Therapies
Clinical investigations of this compound are ongoing, with early results suggesting promising activity in combination with standard-of-care treatments in heavily pre-treated patient populations.
Table 2: Clinical Efficacy of this compound in Human Trials
| Cancer Type | Clinical Trial ID | Phase | Combination Therapy | Key Efficacy Endpoint | Result | Citation |
| Glioblastoma (MGMT-unmethylated) | NCT04555577 | I | This compound + Radiation | Median Overall Survival (OS) | 22.9 months | [13][14][15] |
| Glioblastoma (MGMT-unmethylated) | NCT04555577 | I | This compound + Radiation | Median Progression-Free Survival (PFS) | 12.7 months | [13][14] |
| Locally Advanced Rectal Cancer | NCT03770689 | Ib | This compound + Neoadjuvant Chemoradiation (Capecitabine + RT) | Clinical Complete Response (cCR) Rate | 15.8% | [16][17][18] |
| Locally Advanced Rectal Cancer | NCT03770689 | Ib | This compound + Neoadjuvant Chemoradiation (Capecitabine + RT) | Pathological Complete Response (pCR) Rate | 5.3% | [16][17][18] |
Experimental Protocols
Preclinical Xenograft Studies (Triple-Negative Breast Cancer Example)
-
Cell Lines and Animal Models: MDA-MB-231 and MX-1 human breast cancer cell lines were used. For patient-derived xenografts (PDX), tumor fragments from model CTG-1017 were implanted subcutaneously into female immunodeficient mice.[1][2]
-
Treatment Regimen:
-
Vehicle Control: Administered according to the schedule of the therapeutic agents.
-
This compound Monotherapy: 100 mg/kg administered orally, twice daily (BID), four days a week.[1]
-
PLD Monotherapy: 3 mg/kg administered intravenously, once weekly.[1]
-
Combination Therapy: PLD (3 mg/kg, IV, day 1) followed by this compound (100 mg/kg, oral, BID) on days 2-5 of a weekly cycle.[1]
-
-
Efficacy Evaluation: Tumor volumes were measured regularly using calipers. The treatment-to-control ratio (T/C %) was calculated to quantify anti-tumor activity. A T/C ratio of less than 10% is typically considered significant anti-tumor activity, with negative values indicating tumor regression.[1]
Clinical Trial Protocol (Glioblastoma Example - NCT04555577)
-
Patient Population: Adults with newly diagnosed MGMT-unmethylated glioblastoma or gliosarcoma.[14][19][20]
-
Study Design: A phase I, two-stage, dose-escalation study to determine the maximum tolerated dose (MTD) of this compound.[14][19][20]
-
Treatment Plan:
-
Concurrent Phase (Stage I): Patients received standard-of-care radiation therapy (daily, Monday-Friday for 30 fractions) with concurrent daily this compound at escalating dose levels (50mg, 100mg, 200mg, 300mg).[13][14][19]
-
Adjuvant Phase: Following the concurrent phase, patients received up to 6 cycles of adjuvant temozolomide.[14][19]
-
-
Primary Outcome Measures: To determine the MTD and recommended Phase 2 dose (RP2D) of this compound in combination with radiation therapy.[19][20]
-
Secondary Outcome Measures: Overall Survival (OS) and Progression-Free Survival (PFS).[13][15]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of DNA-PK in the NHEJ Pathway
This compound targets DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by agents like radiation and certain chemotherapies, leading to the accumulation of DNA damage and subsequent cancer cell death.[10][21][22][23][24][25][26]
Caption: this compound inhibits DNA-PKcs in the NHEJ pathway.
Typical Xenograft Study Workflow
The following diagram illustrates a standard workflow for assessing the in vivo efficacy of a therapeutic agent like this compound in a xenograft mouse model.
References
- 1. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA-Dependent Protein Kinase Inhibitor this compound Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA-Dependent Protein Kinase Inhibitor this compound Enhances Efficacy of 177Lu-Based Radioimmunotherapy in Preclinical Models of Prostate and Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. DNA-Dependent Protein Kinase Inhibitor this compound Enhances Efficacy of 177Lu-Based Radioimmunotherapy in Preclinical Models of Prostate and Renal Cell Carcinoma | Semantic Scholar [semanticscholar.org]
- 10. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. DNAR-10. PHASE I CLINICAL TRIAL OF this compound PLUS RADIOTHERAPY IN ADULTS WITH NEWLY-DIAGNOSED MGMT-UNMETHYLATED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 18. A Phase Ib Study of the DNA-PK Inhibitor this compound Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. CTNI-42. PHASE I CLINICAL TRIAL OF this compound PLUS RADIATION IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Alternative pathways of non-homologous end joining (NHEJ) in genomic instability and cancer - Dueva - Translational Cancer Research [tcr.amegroups.org]
- 24. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. DNA-PK Inhibitor this compound Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Peposertib's Mechanism of Action: A Comparative Guide to DNA-PK Inhibition in Oncology
An in-depth analysis of Peposertib (M3814) and its role as a DNA-Dependent Protein Kinase (DNA-PK) inhibitor. This guide compares its performance with alternative DNA-PK inhibitors, supported by preclinical experimental data, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
This compound (also known as M3814) is a potent, selective, and orally bioavailable small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4] By blocking this repair pathway, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents like ionizing radiation (IR) and certain chemotherapies, making it a promising candidate for combination cancer therapy.[1][2][5]
This guide confirms the mechanism of action of this compound by comparing its preclinical performance metrics with other notable DNA-PK inhibitors, including AZD7648, VX-984 (M9831), and the dual mTOR/DNA-PK inhibitor CC-115.
Mechanism of Action: Targeting the NHEJ Pathway
DNA double-strand breaks are among the most lethal forms of DNA damage. The NHEJ pathway, orchestrated by DNA-PK, rapidly ligates these breaks. In many cancers, this pathway is highly active, contributing to resistance against treatments like radiotherapy. This compound competitively binds to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), inhibiting its kinase activity.[6] This prevents the autophosphorylation of DNA-PKcs at sites like Serine-2056, a key step for successful DNA repair.[3][7] The result is an accumulation of unrepaired DSBs, which can trigger cell cycle arrest, apoptosis, or senescence, particularly when combined with an initial DNA-damaging insult.[1][5]
Comparative Analysis of DNA-PK Inhibitors
The efficacy of DNA-PK inhibitors can be evaluated based on their biochemical potency (enzymatic IC50), cellular activity, and in vivo performance. The following tables summarize key data for this compound and selected alternatives.
Table 1: Inhibitor Potency Against DNA-PK
This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against the DNA-PK enzyme in biochemical assays and their ability to block DNA-PKcs autophosphorylation in cellular contexts. Lower values indicate higher potency.
| Inhibitor | Enzymatic IC50 (DNA-PK) | Cellular IC50 (p-DNA-PKcs S2056) | Selectivity Profile | Reference(s) |
| This compound (M3814) | Potent (Value not specified) | ~10-100 nM (in HCT-116/FaDu cells) | Selective for DNA-PK | [2][3] |
| AZD7648 | 0.6 nM | 92 nM (in A549 cells) | >100-fold selective vs. 396 other kinases | [8][9] |
| VX-984 (M9831) | Potent (Value not specified) | Concentration-dependent inhibition (50-500 nM) | Selective for DNA-PK | [10][11] |
| CC-115 | 13 nM | Concentration-dependent inhibition | Dual Inhibitor (mTOR IC50 = 21 nM) | [7][12] |
Table 2: Preclinical In Vivo Efficacy in Combination Therapy
This table highlights the performance of DNA-PK inhibitors in animal models, focusing on their ability to enhance the efficacy of radiotherapy (IR) or chemotherapy.
| Inhibitor | Combination Agent | Cancer Model | Key In Vivo Outcome | Reference(s) |
| This compound (M3814) | Radiotherapy (IR) | HCT-116 & FaDu Xenografts | Complete and durable tumor regression | [2] |
| This compound (M3814) | Radiotherapy (IR) | HeLa (Cervical) Xenograft | Significant reduction in tumor burden | [13] |
| This compound (M3814) | Pegylated Liposomal Doxorubicin (PLD) | TNBC Xenografts (MX-1) | Induction of long-lasting tumor regression | [5] |
| AZD7648 | Radiotherapy (IR) | MC38 Syngeneic Model | Significant tumor growth control | [14] |
| AZD7648 | Doxorubicin | Sarcoma PDX Model | Synergistic inhibition of tumor growth | [15] |
| VX-984 (M9831) | Radiotherapy (IR) | Glioblastoma (U251) Orthotopic Xenograft | Significantly increased survival vs. IR alone | [10] |
Key Experimental Methodologies
Objective comparison requires an understanding of the standard protocols used to generate the supporting data.
Experimental Workflow Diagram
The preclinical evaluation of a DNA-PK inhibitor like this compound typically follows a structured workflow, moving from biochemical assays to complex in vivo models.
Protocol 1: Western Blot for DNA-PKcs Phosphorylation
This assay is crucial for confirming that an inhibitor is engaging its target within the cell.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT-116, FaDu, A549) and allow them to adhere. Pre-treat cells with varying concentrations of the DNA-PK inhibitor (e.g., this compound, 10 nM to 1 µM) for 1-2 hours.
-
Induction of DNA Damage: Induce DSBs by treating cells with a DNA-damaging agent such as bleomycin, etoposide, or ionizing radiation (e.g., 2-10 Gy).[3][16]
-
Cell Lysis: After a short incubation period (e.g., 1-4 hours post-damage), wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Denature protein samples, load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel, and separate by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056).[18] Also, probe separate blots or strip and re-probe for total DNA-PKcs and a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[17] The reduction in the p-DNA-PKcs signal relative to the total DNA-PKcs level indicates target inhibition.
Protocol 2: Clonogenic Survival Assay
This assay is the gold standard for measuring the effectiveness of radiosensitizing agents.[19][20]
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Plate a precise number of cells (e.g., 200-1000 cells, depending on the expected toxicity of the treatment) into 6-well plates or T-25 flasks.[21]
-
Treatment: Allow cells to adhere for several hours. Treat the cells with the DNA-PK inhibitor at a fixed concentration (e.g., 300 nM this compound).
-
Irradiation: Shortly after adding the inhibitor, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Remove the drug-containing media after a set period (e.g., 24 hours), replace it with fresh media, and incubate the cells undisturbed for 7-14 days, allowing individual surviving cells to form colonies (defined as ≥50 cells).[19]
-
Staining and Counting: Aspirate the media, fix the colonies (e.g., with methanol), and stain them with crystal violet. Count the number of colonies in each dish.
-
Data Analysis: Calculate the 'Surviving Fraction' for each dose by normalizing the number of colonies in the treated group to the plating efficiency of the untreated control group. The resulting data is used to plot a cell survival curve, which quantitatively demonstrates the radiosensitizing effect of the inhibitor.
Protocol 3: In Vivo Tumor Xenograft Study
This experiment evaluates the therapeutic efficacy of the inhibitor in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., FaDu, MX-1) into the flank of immunocompromised mice (e.g., athymic nude mice).[2][13]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, Inhibitor alone, IR alone, Inhibitor + IR).
-
Dosing Regimen: Administer the DNA-PK inhibitor (e.g., this compound at 50 mg/kg) via oral gavage daily or on a specified schedule.[22] For combination therapy, administer the inhibitor 1-2 hours prior to radiotherapy to ensure peak drug concentration at the time of DNA damage.[14]
-
Treatment Application: For radiotherapy arms, deliver a fractionated dose of radiation (e.g., 2 Gy daily for 5 days) directly to the tumor.[2] For chemotherapy arms, administer the drug (e.g., doxorubicin) as per a clinically relevant schedule.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. The primary endpoint is often tumor growth inhibition or regression. At the end of the study, tumors can be excised for biomarker analysis (e.g., IHC for γH2AX to confirm increased DNA damage).[22]
Synergistic Logic of Combination Therapy
The therapeutic rationale for using this compound with radiotherapy is based on synergistic cytotoxicity. Radiotherapy creates widespread DSBs, but efficient cancer cells can repair this damage using the NHEJ pathway. By inhibiting this primary repair mechanism, this compound leaves the cancer cell with an overwhelming level of lethal DNA damage, leading to enhanced cell death.
Conclusion
The available preclinical data strongly confirm that this compound's primary mechanism of action is the potent and selective inhibition of DNA-PK, a key component of the NHEJ DNA repair pathway. When compared to other DNA-PK inhibitors like AZD7648 and VX-984, this compound demonstrates a robust ability to sensitize cancer cells to DNA-damaging agents. Notably, in vivo studies combining this compound with fractionated radiotherapy have shown the potential for complete and lasting tumor regression in multiple xenograft models.[2] This positions this compound as a compelling agent for clinical development, with the potential to significantly improve outcomes for patients undergoing radiotherapy and certain chemotherapy regimens.
References
- 1. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA-Dependent Protein Kinase Inhibitor this compound Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models [mdpi.com]
- 5. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I crossover study of DNA‐protein kinase inhibitor this compound in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pre-clinical activity of the oral DNA-PK inhibitor, this compound (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
- 18. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. DNA-Dependent Protein Kinase Inhibitor this compound Enhances Efficacy of 177Lu-Based Radioimmunotherapy in Preclinical Models of Prostate and Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Peposertib: A Comparative Analysis of In Vitro and In Vivo Efficacy
An in-depth examination of the pre-clinical data supporting Peposertib (M3814), a first-in-class DNA-dependent protein kinase (DNA-PK) inhibitor, reveals a potent anti-cancer agent with significant efficacy both as a monotherapy and in combination with DNA-damaging agents. This guide provides a comprehensive comparison of its performance in laboratory settings and animal models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is an orally bioavailable small molecule that targets the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] By inhibiting this critical repair mechanism, this compound sensitizes cancer cells to the cytotoxic effects of ionizing radiation and chemotherapeutic agents that induce DSBs.[1][2][4] This targeted approach has demonstrated promising results across a range of cancer types in preclinical studies.
In Vitro Efficacy: Synergistic Cytotoxicity in Cancer Cell Lines
In laboratory studies, this compound has consistently demonstrated a synergistic effect in enhancing the anti-proliferative activity of various cancer treatments. When combined with topoisomerase II inhibitors such as doxorubicin and etoposide, this compound shows a significant increase in cancer cell death in triple-negative breast cancer (TNBC) and synovial sarcoma cell lines.[5][6][7][8]
Similarly, in acute leukemia cells, this compound has been shown to boost the ATM/p53 signaling pathway in response to DNA damage, leading to enhanced p53-dependent apoptosis.[9][10] This potentiation of programmed cell death is a key indicator of its potential as a combination therapy.
Summary of In Vitro Combination Efficacy of this compound
| Cancer Type | Cell Line(s) | Combination Agent(s) | Key Finding | Reference(s) |
| Triple-Negative Breast Cancer | MDA-MB-231 | Doxorubicin, Epirubicin, Etoposide | Synergistic antiproliferative activity | [5][8] |
| Synovial Sarcoma | Multiple | Doxorubicin | p53-mediated synergistic anti-tumor effect | [7] |
| Acute Leukemia | Molm-13 | Ionizing Radiation, Daunorubicin | Sensitized p53 wild-type cells to apoptosis | [9][10] |
| Renal Cell Carcinoma | SK-RC-52 | 177Lu-DOTA-girentuximab (Radioimmunotherapy) | Increased cytotoxicity compared to either agent alone | [11] |
| Prostate Cancer | LNCaP | 177Lu-DOTA-rosopatamab (Radioimmunotherapy) | Enhanced cell killing | [11] |
In Vivo Efficacy: Tumor Growth Inhibition and Regression in Animal Models
The promising in vitro results have been substantiated in various preclinical animal models, where this compound, in combination with standard-of-care therapies, has led to significant tumor growth inhibition and, in some cases, complete tumor regression.
In xenograft models of TNBC, the combination of this compound with pegylated liposomal doxorubicin (PLD) resulted in a pronounced and sustained delay in tumor growth.[5][6] Similar significant anti-tumor effects were observed in synovial sarcoma patient-derived xenograft (PDX) models.[7]
Furthermore, in models of prostate and renal cell carcinoma, the addition of this compound to radioimmunotherapy (RIT) led to a dramatic increase in complete response rates.[12][13] These in vivo studies highlight the potential of this compound to significantly enhance the efficacy of existing cancer treatments with a well-tolerated safety profile.[5][7][12]
Summary of In Vivo Combination Efficacy of this compound
| Cancer Type | Animal Model | Combination Agent | Key Finding | Reference(s) |
| Triple-Negative Breast Cancer | Cell-line derived and patient-derived xenografts | Pegylated Liposomal Doxorubicin (PLD) | Strong anti-tumor efficacy and delayed tumor growth | [5] |
| Synovial Sarcoma | Patient-derived xenografts | PLD and unmodified doxorubicin | Enhanced anti-tumor efficacy compared to monotherapy | [7] |
| Renal Cell Carcinoma | SK-RC-52 xenografts | 177Lu-anti-CAIX Radioimmunotherapy | 100% complete response rate with combination vs. 25% with RIT alone | [12] |
| Prostate Cancer | LNCaP xenografts | 177Lu-anti-PSMA Radioimmunotherapy | 75% complete response rate with combination vs. 25% with RIT alone | [12] |
Mechanism of Action: Inhibiting DNA Repair
The efficacy of this compound stems from its targeted inhibition of DNA-PK, a critical component of the NHEJ pathway. This pathway is a major mechanism for repairing DNA double-strand breaks, a lethal form of DNA damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Cell Viability Assays
-
Cell Lines and Culture: Cancer cell lines (e.g., MDA-MB-231, SK-RC-52, LNCaP) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5][11]
-
Drug Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound, the combination agent (e.g., doxorubicin, radioimmunotherapy), or both.[5][11]
-
Viability Assessment: Cell viability was typically measured after a set incubation period (e.g., 72 hours) using commercially available assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.[5]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) were used for the subcutaneous implantation of human cancer cells to establish xenograft tumors.[5][12] All animal studies were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[14]
-
Drug Formulation and Administration: this compound was typically formulated in a vehicle solution (e.g., 0.5% Methocel, 0.25% Tween20, 300 mmol/L sodium citrate buffer, pH 2.5) and administered orally via gavage.[5][7] Chemotherapeutic agents like doxorubicin or PLD were administered intravenously.[5][7] Radioimmunotherapy was delivered via a single intravenous dose.[12]
-
Efficacy Assessment: Tumor volume and body weight were measured regularly (e.g., twice a week).[5][7] The primary endpoint was often tumor growth inhibition, calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group (T/C %).[5]
Conclusion
The available preclinical data strongly support the continued investigation of this compound as a promising anti-cancer agent. Its ability to selectively inhibit DNA-PK and thereby sensitize cancer cells to DNA-damaging therapies has been consistently demonstrated both in vitro and in vivo. The synergistic effects observed in combination with chemotherapy and radiotherapy across multiple cancer types underscore its potential to improve treatment outcomes for patients. Further clinical trials are warranted to fully elucidate the therapeutic potential of this compound in various cancer settings.[15][16][17]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C24H21ClFN5O3 | CID 86292849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nanets.net [nanets.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. DNA-Dependent Protein Kinase Inhibitor this compound Enhances Efficacy of 177Lu-Based Radioimmunotherapy in Preclinical Models of Prostate and Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Distribution of the DNA-PKcs Inhibitor this compound Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Facebook [cancer.gov]
- 17. Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma [mdanderson.org]
Validating Biomarkers for Peposertib Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Peposertib (M3814), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), is a promising therapeutic agent that enhances the efficacy of DNA-damaging treatments like chemotherapy and radiotherapy.[1][2][3][4][5][6] By blocking the non-homologous end joining (NHEJ) pathway, this compound prevents the repair of DNA double-strand breaks (DSBs), leading to synthetic lethality in cancer cells. This guide provides a comparative analysis of key biomarkers—p53 and ATM—for predicting response to this compound and contrasts its activity with another DNA-PK inhibitor, AZD7648, supported by experimental data and detailed protocols.
Key Biomarkers for this compound Response: p53 and ATM
Preclinical studies have identified the tumor suppressor protein p53 and the kinase ATM (Ataxia-Telangiectasia Mutated) as critical determinants of cellular response to this compound, particularly when used in combination with DSB-inducing agents.
p53: The Gatekeeper of this compound-Induced Apoptosis
The functional status of p53 is a significant predictor of this compound's efficacy. In cancer cells with wild-type p53, the inhibition of DNA-PK by this compound in the presence of DNA damage leads to a potentiation of the ATM/p53 signaling axis, culminating in enhanced apoptosis.[1][2][4][6] Conversely, p53-deficient cells are less sensitive to this combination therapy.[2][4] This suggests that wild-type p53 status could be a key biomarker for selecting patients who are more likely to benefit from this compound treatment.
ATM Activation: A Mechanistic Link to this compound's Action
ATM kinase is a central player in the DNA damage response, acting upstream of p53. Following the induction of DSBs, ATM is activated through autophosphorylation at Serine 1981.[7] The combination of this compound and DNA-damaging agents leads to a significant increase in ATM activation.[1] This hyperactivation of ATM, in turn, amplifies the downstream p53 signaling, providing a mechanistic rationale for the observed p53-dependent apoptosis. Therefore, monitoring ATM activation can serve as a pharmacodynamic biomarker to confirm the on-target effect of this compound in combination therapies.
Comparative Analysis: this compound vs. AZD7648
AZD7648 is another potent and selective DNA-PK inhibitor currently under clinical investigation.[8][9] Both this compound and AZD7648 have shown synergistic anti-tumor effects when combined with DNA-damaging agents like pegylated liposomal doxorubicin (PLD) in preclinical models.[1][9]
| Feature | This compound (M3814) | AZD7648 |
| Mechanism of Action | Potent and selective inhibitor of DNA-PK, blocking the NHEJ pathway.[1][3][4] | Potent and selective inhibitor of DNA-PK.[8][9] |
| Key Biomarkers | p53 wild-type status, ATM activation.[1][2][4][6] | Under investigation; likely similar dependence on DNA damage response pathways. |
| Clinical Development | Multiple Phase I and II clinical trials in combination with radiotherapy and chemotherapy for various solid tumors.[10] | Phase I/IIa clinical trial as monotherapy and in combination with PLD in patients with advanced cancer.[9] |
| Reported Efficacy | Preclinically, enhances the efficacy of topoisomerase II inhibitors and radiotherapy.[1][3][5] Clinical trials are ongoing. | Limited efficacy as monotherapy in the investigated dose ranges. One partial response was observed in the combination therapy arm with PLD.[9] |
Experimental Protocols
Western Blot Analysis for p53 Activation
This protocol details the steps to assess the protein levels of p53 and its downstream target p21, indicative of p53 activation.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., with known p53 status) in appropriate media.
-
Treat cells with this compound and/or a DNA-damaging agent (e.g., doxorubicin) at desired concentrations and time points. Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the cell lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (e.g., clone DO-1 or DO-7) and p21 overnight at 4°C.[11][12] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Quantification:
-
Prepare an enhanced chemiluminescence (ECL) substrate.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[11]
Analysis of ATM Phosphorylation
This protocol outlines the procedure to detect the activation of ATM by measuring its phosphorylation at Serine 1981.
1. Cell Culture and Treatment:
-
Follow the same procedure as for p53 activation analysis, treating cells with this compound and/or a DNA-damaging agent.
2. Cell Lysis and Protein Quantification:
-
Follow the same procedure as for p53 activation analysis.
3. Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Block the membrane as described above.
-
Incubate the membrane with a primary antibody specific for phosphorylated ATM at Serine 1981 (p-ATM S1981) and a primary antibody for total ATM overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibodies.
-
Wash and proceed with detection.
4. Quantification:
-
Quantify the band intensities for both p-ATM and total ATM.
-
The level of ATM activation can be expressed as the ratio of p-ATM to total ATM.[2][7]
Visualizations
References
- 1. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-Dependent Protein Kinase Inhibitor this compound Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of ATM Phosphorylation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
a study confirming the synergistic interaction between Peposertib and chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic interaction between Peposertib (M3814), a selective DNA-dependent protein kinase (DNA-PK) inhibitor, and various chemotherapeutic agents. Preclinical and clinical studies have demonstrated that this compound can significantly enhance the anti-tumor efficacy of DNA double-strand break (DSB)-inducing chemotherapy, offering a promising strategy to improve outcomes in challenging cancers.
This compound works by inhibiting the non-homologous end joining (NHEJ) pathway, a crucial mechanism for repairing DNA DSBs.[1][2][3] Many conventional chemotherapies, particularly topoisomerase II inhibitors, exert their cytotoxic effects by inducing these very breaks.[1][3] By blocking the repair process, this compound potentiates the DNA-damaging effects of these agents, leading to increased cancer cell death.[1][4][5] This guide summarizes key findings from studies investigating this synergy, presenting quantitative data, experimental methodologies, and a visualization of the underlying signaling pathway.
Quantitative Data Summary
The synergistic effects of this compound in combination with chemotherapy have been evaluated in various cancer models. The following tables summarize key quantitative data from these studies, highlighting the enhanced anti-tumor activity of the combination therapies.
In Vitro Synergy in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Chemotherapeutic Agent | Synergy Assessment | Result |
| MDA-MB-231 | Doxorubicin | Bliss Score | Synergistic antiproliferative activity observed[6] |
| MDA-MB-231 | Epirubicin | Bliss Score | Synergistic antiproliferative activity observed[6] |
| TNBC Cell Lines (unspecified) | Doxorubicin, Epirubicin, Etoposide | Antiproliferative Activity | Synergistic activity demonstrated in multiple TNBC cell lines[3][7] |
In Vivo Efficacy in Xenograft Models
| Cancer Model | Chemotherapy | Key Findings |
| Synovial Sarcoma (SYO-1 Xenografts) | Pegylated Liposomal Doxorubicin (PLD) | Combination of PLD and this compound showed pronounced anti-tumor effects and an improved therapeutic window. |
| Triple-Negative Breast Cancer (MX-1 Xenografts) | Pegylated Liposomal Doxorubicin (PLD) | Combination of PLD and this compound induced long-lasting tumor regression (T/C = -5.3%), outperforming single-agent treatments.[3] |
| Renal Cell Carcinoma (SK-RC-52 Xenografts) | 177Lu-DOTA-girentuximab (Radioimmunotherapy) | Combination with this compound resulted in a 100% complete response rate (4/4) compared to 25% (1/4) with radioimmunotherapy alone.[8] |
| Prostate Cancer (LNCaP Xenografts) | 177Lu-DOTA-rosopatamab (Radioimmunotherapy) | Combination with this compound achieved a 75% (3/4) complete response rate.[9] |
Signaling Pathway of Synergistic Interaction
The synergistic effect of this compound and DNA-damaging chemotherapy is rooted in the potentiation of the DNA damage response pathway. The following diagram illustrates the proposed mechanism.
References
- 1. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor this compound (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical activity of the oral DNA-PK inhibitor, this compound (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. DNA-PK inhibitor this compound enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. DNA-Dependent Protein Kinase Inhibitor this compound Enhances Efficacy of 177Lu-Based Radioimmunotherapy in Preclinical Models of Prostate and Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparison of the safety profiles of different DNA-PK inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of DNA-dependent protein kinase (DNA-PK) has emerged as a promising strategy in oncology, aiming to potentiate the effects of DNA-damaging therapies such as radiation and chemotherapy. Several small molecule inhibitors targeting DNA-PK are currently in various stages of clinical development. Understanding the safety profiles of these emerging therapeutics is paramount for their successful translation into clinical practice. This guide provides a comparative analysis of the safety profiles of four prominent DNA-PK inhibitors: Peposertib (RRx-001), M3814 (Nedisertib), AZD7648, and VX-984 (M9831), based on publicly available clinical trial data.
Executive Summary of Safety Profiles
The safety profiles of DNA-PK inhibitors are generally characterized by manageable toxicities, with the most common adverse events being gastrointestinal and hematological in nature. However, distinct differences in the types and frequencies of adverse events have been observed among the different inhibitors, likely attributable to differences in their chemical structures, selectivity, and the clinical settings in which they have been evaluated.
Quantitative Comparison of Adverse Events
The following table summarizes the treatment-emergent adverse events (TEAEs) reported in clinical trials for each DNA-PK inhibitor. Data is presented for both monotherapy and combination therapy settings where available. The grading of adverse events is based on the Common Terminology Criteria for Adverse Events (CTCAE).[1][2]
| Adverse Event | This compound (RRx-001) (Monotherapy)[3] | M3814 (Nedisertib) (Monotherapy) | AZD7648 (Monotherapy)[4][5][6] | AZD7648 (+ PLD)[4][5][6] | VX-984 (M9831) |
| Most Common AEs (>20%) | |||||
| Injection Site Pain | 84% (Grade 1/2) | N/A | N/A | N/A | N/A |
| Arm Swelling/Edema | 32% | N/A | N/A | N/A | N/A |
| Vein Hardening | 28% | N/A | N/A | N/A | N/A |
| Gastrointestinal Disorders | N/A | >20% | 64.3% | 81.3% | N/A |
| Nausea | N/A | >20% | N/A | N/A | N/A |
| Vomiting | N/A | >20% | N/A | N/A | N/A |
| Decreased Appetite | N/A | >20% | N/A | N/A | N/A |
| Constipation | N/A | >20% | N/A | N/A | N/A |
| Diarrhea | N/A | >20% | N/A | N/A | N/A |
| Pyrexia | N/A | >20% | N/A | N/A | N/A |
| Fatigue | N/A | >20% | 21.4% | 50.0% | N/A |
| Rash | N/A | >20% | N/A | N/A | N/A |
| Anemia | N/A | N/A | N/A | 68.8% | N/A |
| Stomatitis | N/A | N/A | 7.1% | 50.0% | N/A |
| Dose-Limiting Toxicities (DLTs) | None Observed | GI-related (at 300 mg BID) | Increased ALT/AST (at 160 mg BID) | Neutropenia, Stomatitis, Increased ALT | N/A |
N/A: Not available in the public domain in a comparable format. PLD: Pegylated Liposomal Doxorubicin
Note: Direct comparison of percentages across different studies should be done with caution due to variations in study design, patient populations, and treatment regimens.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context of DNA-PK inhibitor safety, the following diagrams illustrate the DNA-PK signaling pathway and a general workflow for the preclinical and clinical safety assessment of these agents.
Detailed Methodologies for Key Experiments
A robust assessment of the safety profile of a DNA-PK inhibitor involves a series of standardized preclinical and clinical evaluations.
Preclinical Toxicology Studies
Preclinical safety evaluation of small molecule kinase inhibitors is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
1. In Vitro Toxicology Assays:
-
Objective: To identify potential off-target effects and cellular toxicities early in development.
-
Methods:
-
hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias. This is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Cytotoxicity Assays: To determine the concentration at which the inhibitor causes cell death in various cancer and non-cancer cell lines. Common methods include MTS or MTT assays, which measure metabolic activity, and assays that measure cell membrane integrity (e.g., LDH release).
-
Kinase Selectivity Profiling: To evaluate the inhibitor's activity against a broad panel of kinases to identify potential off-target interactions that could lead to toxicity. This is often done using radiometric or fluorescence-based assays.
-
2. In Vivo Toxicology Studies:
-
Objective: To determine the toxicity profile in living organisms and establish a safe starting dose for human clinical trials.
-
Methods:
-
Dose Range-Finding Studies: Acute toxicity studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: Sub-chronic (e.g., 28-day) and chronic (e.g., 3-6 months) studies in two species to evaluate the effects of repeated exposure. Key endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.
-
3. Safety Pharmacology:
-
Objective: To investigate the potential for adverse effects on major physiological systems.
-
Methods:
-
Cardiovascular System: In vivo studies in a conscious, telemetered non-rodent species (e.g., dog or non-human primate) to monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes.
-
Respiratory System: Evaluation of respiratory rate and tidal volume in rodents using whole-body plethysmography.
-
4. Genotoxicity Studies:
-
Objective: To assess the potential of the inhibitor to cause genetic mutations.
-
Methods:
-
Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.
-
In Vitro Mammalian Cell Gene Mutation Test: (e.g., mouse lymphoma assay).
-
In Vivo Micronucleus Test: In rodents to detect chromosomal damage.
-
Clinical Safety Assessment
The safety of DNA-PK inhibitors in humans is evaluated throughout all phases of clinical trials.
1. Phase I Clinical Trials:
-
Primary Objective: To determine the safety, tolerability, MTD, and recommended Phase 2 dose (RP2D) of the new drug.
-
Methodology:
-
Dose Escalation: A small number of patients receive escalating doses of the inhibitor. The "3+3" design is a common approach.
-
Adverse Event Monitoring: All adverse events are recorded and graded according to the CTCAE. Dose-limiting toxicities (DLTs) are predefined, severe adverse events that are considered unacceptable and halt further dose escalation.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Blood samples are collected to determine how the drug is absorbed, distributed, metabolized, and excreted, and to assess its effect on the target (DNA-PK).
-
2. Phase II and III Clinical Trials:
-
Objective: To further evaluate the safety and efficacy of the drug in a larger patient population.
-
Methodology:
-
Expanded Safety Monitoring: Continued collection and analysis of adverse event data.
-
Comparison to Standard of Care: In randomized controlled trials, the safety profile of the DNA-PK inhibitor (often in combination with other therapies) is compared to the standard of care.
-
Conclusion
The DNA-PK inhibitors this compound (RRx-001), M3814 (Nedisertib), AZD7648, and VX-984 (M9831) represent a promising new class of anticancer agents. Based on available data, their safety profiles appear to be generally manageable, with distinct patterns of adverse events. This compound (RRx-001) is characterized by infusion-related reactions, while M3814 and AZD7648 are associated with a higher incidence of gastrointestinal and hematological toxicities, particularly when used in combination with chemotherapy. Detailed safety data for VX-984 in the public domain is more limited. As these agents advance through clinical development, a more comprehensive understanding of their long-term safety and optimal therapeutic window will be crucial for their successful integration into cancer treatment paradigms. Continued rigorous safety monitoring and reporting will be essential to fully characterize the risk-benefit profile of this important new class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. benchchem.com [benchchem.com]
- 6. ct-toolkit.ac.uk [ct-toolkit.ac.uk]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Peposertib
For researchers and scientists at the forefront of drug development, the responsible management of investigational compounds like Peposertib is a cornerstone of laboratory safety and environmental stewardship. Adherence to rigorous disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, an orally bioavailable inhibitor of DNA-dependent protein kinase (DNA-PK) with potential antineoplastic activity.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and Environmental Health and Safety (EHS) guidelines. In the absence of a specific, publicly available SDS for this compound, the following general principles for handling potent, cytotoxic research compounds must be strictly observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), a disposable gown, and safety goggles.[3][4]
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of aerosolized particles.[3]
-
Spill Management: In the event of a spill, immediately secure the area. Use a chemotherapy spill kit to contain and clean the spill. All cleanup materials must be disposed of as hazardous waste.[4]
Key Data for Handling and Disposal
While specific quantitative disposal parameters for this compound are not publicly available, the following information, derived from its classification and intended use, underscores the need for cautious handling and disposal.
| Property | Description | Implication for Disposal |
| Chemical Name | (S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol[1] | Use full chemical name on hazardous waste labels for accurate identification. |
| Molecular Formula | C₂₄H₂₁ClFN₅O₃[1] | Provides chemical identity for waste manifest documentation. |
| Mechanism of Action | Inhibitor of DNA-dependent protein kinase (DNA-PK), interfering with DNA double-strand break repair.[1][2] | As a cytotoxic agent, all contaminated materials must be treated as hazardous. |
| Therapeutic Potential | Antineoplastic agent, sensitizer for chemo- and radiotherapies.[2] | Warrants classification as chemotherapeutic waste, requiring specific disposal pathways. |
| Toxicity Profile | As an investigational antineoplastic agent, the full toxicological profile is not completely understood, necessitating precautionary handling as hazardous waste.[5] | Assume high toxicity and handle with maximum containment to prevent exposure. |
Experimental Protocol for Proper Disposal
The disposal of this compound waste should be managed as a hazardous chemical waste stream through your institution's EHS department. The following protocol outlines the necessary steps for its proper disposal.
Step 1: Waste Identification and Segregation
-
Properly identify and segregate all this compound waste at the point of generation. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, culture flasks).
-
Contaminated PPE (e.g., gloves, gowns).
-
Spill cleanup materials.
-
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department to prevent unintended chemical reactions.[3]
Step 2: Waste Categorization
-
Bulk Chemotherapy Waste: This includes unused or expired this compound, solutions with concentrations greater than trace amounts, and materials heavily contaminated from spills.
-
Trace Chemotherapy Waste: This includes items that are "RCRA empty," such as vials containing less than 3% of the original drug by weight, and lightly contaminated items like gloves and labware.[4]
Step 3: Containment and Labeling
-
Bulk Waste:
-
Trace Waste:
Step 4: On-Site Storage
-
Store sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area or a central hazardous waste storage facility.[5]
-
This area should be away from general laboratory traffic and clearly marked.
Step 5: Final Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[3][5]
-
Disposal must be carried out by a licensed hazardous waste contractor, typically through high-temperature incineration.[4][7]
-
Complete all required waste manifest paperwork accurately and retain copies for your records.[5]
Decontamination
-
All non-disposable equipment and surfaces potentially contaminated with this compound must be decontaminated.
-
Use a two-step process: first, clean with a suitable detergent, then decontaminate with an appropriate disinfectant.
-
All cleaning materials used in this process must be disposed of as hazardous waste.[5]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize consulting your institution's specific safety and waste management protocols.
References
Personal protective equipment for handling Peposertib
Essential Safety and Handling Guide for Peposertib
Disclaimer: This document provides guidance on the safe handling of this compound based on general best practices for potent pharmaceutical compounds and kinase inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and, if possible, obtain the official SDS from the manufacturer before handling this compound.
This compound is an orally bioavailable inhibitor of DNA-dependent protein kinase (DNA-PK) with potential antineoplastic activity. As a potent, bioactive molecule, stringent safety measures are imperative to minimize exposure and ensure the well-being of laboratory personnel. The primary routes of exposure in a laboratory setting include inhalation of aerosolized powder, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure to potent compounds like this compound. The following table outlines the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable double nitrile gloves, disposable gown (solid-front, back-closing), ANSI Z87.1-compliant safety goggles with side shields and a full-face shield, NIOSH-approved N95 respirator or higher. |
| Reconstituting the Compound | Disposable double nitrile gloves, disposable gown, safety goggles with side shields. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, disposable gown, chemical safety goggles, and a NIOSH-approved respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, disposable gown, and safety goggles. |
Operational Plan for Safe Handling
A systematic workflow is crucial for safely managing this compound from receipt to disposal.
-
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage. The lyophilized powder should be stored according to the manufacturer's instructions, typically at or below -20°C in a tightly sealed container, protected from light.
-
Preparation of Solutions:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can affect the stability and handling of the hygroscopic powder.
-
All handling of the lyophilized powder, including weighing and initial reconstitution, should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
-
Administration in Experimental Systems: When working with solutions of this compound, always wear appropriate PPE to prevent skin and eye contact. Avoid the generation of aerosols.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or they are experiencing any adverse symptoms, seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional, local, and federal regulations.[1][2][3]
| Waste Type | Disposal Procedure |
| Solid Hazardous Waste | Contaminated items such as gloves, gowns, weigh boats, and pipette tips should be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste. |
All hazardous waste containing this compound should ultimately be disposed of through a certified hazardous waste management service, typically via high-temperature incineration.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
